molecular formula C17H32O4 B15546574 1-(8Z-tetradecenoyl)-rac-glycerol

1-(8Z-tetradecenoyl)-rac-glycerol

Cat. No.: B15546574
M. Wt: 300.4 g/mol
InChI Key: NDOUJQQBFFDENJ-SREVYHEPSA-N
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Description

1-(8Z-tetradecenoyl)-rac-glycerol is a useful research compound. Its molecular formula is C17H32O4 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H32O4

Molecular Weight

300.4 g/mol

IUPAC Name

2,3-dihydroxypropyl (Z)-tetradec-8-enoate

InChI

InChI=1S/C17H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h6-7,16,18-19H,2-5,8-15H2,1H3/b7-6-

InChI Key

NDOUJQQBFFDENJ-SREVYHEPSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-(8Z-Tetradecenoyl)-rac-glycerol for Advanced Protein Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 1-(8Z-tetradecenoyl)-rac-glycerol, a critical lipidic material for the in meso or Lipidic Cubic Phase (LCP) crystallization of membrane proteins. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the structural biology of membrane proteins, a class of proteins of high interest as therapeutic targets.

Introduction

This compound, also known as 8.6 MAG, is a monoacylglycerol that has become a valuable tool in structural biology.[1] Its primary application is in the formation of lipidic mesophases for the crystallization of membrane proteins.[1] The unique amphiphilic nature of this monoacylglycerol allows it to self-assemble into a bicontinuous lipidic cubic phase, which provides a more native-like environment for membrane proteins compared to traditional detergent micelles. This can lead to the growth of high-quality crystals suitable for X-ray diffraction studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental setups.

PropertyValueReference
CAS Number 488862-82-4[1][2]
Molecular Formula C17H32O4[2]
Formula Weight 300.434 g/mol [1]
Synonyms 8.6 MAG, 1-(8Z)-monomyristolein[1]
Storage Temperature -20°C[2]
Appearance Not specified, but typically a viscous liquid or solid
Solubility Forms lipidic mesophases in the presence of water

Application in Lipidic Cubic Phase (LCP) Crystallization

The principal application of this compound is as a host lipid in the LCP method for membrane protein crystallization. This technique has been instrumental in determining the structures of numerous challenging membrane proteins, including G protein-coupled receptors (GPCRs).

The Lipidic Cubic Phase Environment

The LCP is a gel-like matrix formed by the spontaneous self-assembly of monoacylglycerols, such as this compound, in the presence of an aqueous solution. This creates a continuous, curved lipid bilayer that is interspersed with aqueous channels. Membrane proteins can be reconstituted into this lipid bilayer, providing them with a more stable and native-like environment than detergent micelles. This stability is a critical factor for successful crystallization.

Mechanism of Crystallization in LCP

The process of crystallization within the LCP is thought to involve the lateral diffusion of protein-laden lipidic domains, leading to the formation of crystal nucleation sites. The growth of the crystal then proceeds by the gradual incorporation of more protein molecules from the surrounding mesophase.

The following diagram illustrates the general workflow for LCP crystallization using this compound.

LCP_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting and Analysis protein Purified Membrane Protein in Detergent mixing Syringe Mixing protein->mixing lipid This compound lipid->mixing lcp_formation Formation of Protein-Laden LCP mixing->lcp_formation dispensing Dispensing LCP into Crystallization Plate lcp_formation->dispensing screening Addition of Precipitant Solution dispensing->screening incubation Incubation and Crystal Growth screening->incubation harvesting Crystal Harvesting incubation->harvesting diffraction X-ray Diffraction harvesting->diffraction

Caption: Workflow for membrane protein crystallization using the Lipidic Cubic Phase (LCP) method.

Experimental Protocol: LCP Crystallization

The following is a generalized protocol for the crystallization of a membrane protein using this compound. The specific concentrations of protein, lipid, and precipitant solutions, as well as incubation temperatures, will need to be optimized for each target protein.

Materials
  • This compound

  • Purified membrane protein in a suitable detergent solution (e.g., 20-50 mg/mL)

  • Two gas-tight Hamilton syringes (100 µL)

  • A syringe coupler

  • Crystallization plates (e.g., 96-well glass sandwich plates)

  • Precipitant solutions (a wide range of salts, polymers, and buffers)

  • A dispenser for viscous liquids (optional, but recommended)

Procedure
  • Preparation of the Protein-Laden LCP:

    • Equilibrate the this compound to room temperature.

    • In one of the gas-tight syringes, draw up the desired volume of the lipid (typically 60% of the final mixture volume).

    • In the second syringe, draw up the purified membrane protein solution (typically 40% of the final mixture volume).

    • Connect the two syringes using the coupler.

    • Gently and repeatedly depress the plungers of the syringes to mix the lipid and protein solution. Continue until the mixture is a homogenous, transparent, and highly viscous gel. This indicates the formation of the LCP.

    • Centrifuge the coupled syringes at a low speed (e.g., 500 x g) for 5-10 minutes to remove any air bubbles.

  • Setting up Crystallization Trials:

    • Using a specialized dispenser or one of the mixing syringes, dispense small boluses (e.g., 50-200 nL) of the protein-laden LCP into the wells of the crystallization plate.

    • Overlay the LCP bolus with the precipitant solution (e.g., 0.8-1 µL).

    • Seal the crystallization plate.

  • Incubation and Crystal Monitoring:

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

    • Regularly monitor the wells for crystal growth using a microscope.

  • Crystal Harvesting:

    • Once crystals have grown to a suitable size, they can be harvested using micromounts or loops directly from the LCP matrix.

    • The harvested crystals should be cryo-protected if necessary and then flash-cooled in liquid nitrogen for X-ray diffraction analysis.

The logical relationship between the key steps in preparing the LCP for crystallization is depicted in the following diagram.

LCP_Preparation_Logic start Start protein_prep Prepare Purified Membrane Protein start->protein_prep lipid_prep Prepare This compound start->lipid_prep mix Mix Protein and Lipid (e.g., 40:60 v/v) protein_prep->mix lipid_prep->mix check_homogeneity Homogenous and Transparent? mix->check_homogeneity check_homogeneity->mix No lcp_ready Protein-Laden LCP Ready check_homogeneity->lcp_ready Yes

Caption: Logical workflow for the preparation of the protein-laden Lipidic Cubic Phase.

Biological Signaling Pathways: A Note on Monoacylglycerols

While this compound is primarily utilized for its physicochemical properties in protein crystallization, it is important for researchers in drug development to be aware of the broader biological roles of monoacylglycerols. Monoacylglycerols, as a class of lipids, are involved in various signaling pathways.

For instance, 2-arachidonoylglycerol (B1664049) (2-AG) is a well-characterized endocannabinoid that acts as a ligand for cannabinoid receptors CB1 and CB2. The metabolism of monoacylglycerols is tightly regulated by enzymes such as monoacylglycerol lipase (B570770) (MAGL). While there is no specific signaling role currently attributed to this compound in the literature, its structural similarity to endogenous signaling lipids warrants consideration.

The following diagram provides a generalized overview of a monoacylglycerol signaling pathway.

MAG_Signaling cluster_synthesis Synthesis cluster_signaling Signaling cluster_degradation Degradation dag Diacylglycerol (DAG) dagl DAG Lipase dag->dagl mag Monoacylglycerol (MAG) (e.g., 2-AG) dagl->mag receptor Receptor (e.g., CB1/CB2) mag->receptor magl MAG Lipase (MAGL) mag->magl downstream Downstream Signaling Cascades receptor->downstream products Glycerol + Fatty Acid magl->products

Caption: Generalized monoacylglycerol (MAG) signaling pathway.

Conclusion

This compound is a powerful tool for the structural determination of membrane proteins, a class of molecules with immense therapeutic potential. Its ability to form a stable and native-like lipidic cubic phase has enabled the crystallization of previously intractable targets. This technical guide provides a foundation for researchers, scientists, and drug development professionals to understand and utilize this important lipid in their structural biology workflows. While its direct biological signaling activity is not established, an awareness of the broader roles of monoacylglycerols provides a valuable context for its use in biological research.

References

The Biological Role of 1-(8Z-Tetradecenoyl)-rac-glycerol: A Technical Guide to the Bioactivities of a Myristoleic Acid Monoester

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the biological role of 1-(8Z-tetradecenoyl)-rac-glycerol, a monoacylglycerol derivative of myristoleic acid. Due to the limited direct research on this specific monoacylglycerol, this paper focuses on the well-documented biological activities of its constituent fatty acid, myristoleic acid (cis-9-tetradecenoic acid). Myristoleic acid has demonstrated a range of significant biological effects, including anticancer, antimicrobial, and regulatory roles in metabolic and cellular signaling pathways. This guide synthesizes the current understanding of these activities, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The potential role of the monoacylglycerol structure in enhancing the bioavailability and delivery of myristoleic acid is also discussed, providing a valuable resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a monoacylglycerol consisting of a glycerol (B35011) backbone esterified with one molecule of myristoleic acid. While this specific compound is primarily available as a research reagent, its biological significance is intrinsically linked to the bioactivities of myristoleic acid, an omega-5 monounsaturated fatty acid. Monoacylglycerols are recognized for their role as metabolic intermediates and signaling molecules, and they are also utilized as emulsifiers and drug delivery vehicles in the pharmaceutical industry. This guide will explore the biological functions of this compound by examining the activities of myristoleic acid and the functional implications of its monoacylglycerol form.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₇H₃₂O₄
Molecular Weight 300.44 g/mol
CAS Number 488862-82-4
Synonyms 1-Monomyristolein, Myristoleic acid monoglyceride

Biological Activities of the Myristoleic Acid Moiety

The biological effects of this compound are predominantly attributed to its myristoleic acid component. Myristoleic acid has been shown to possess a variety of biological activities, which are summarized below.

Anticancer Activity

Myristoleic acid has been identified as a cytotoxic component in the extract of Serenoa repens (saw palmetto) and has shown activity against human prostate cancer cells.

Quantitative Data on Anticancer Activity

Cell LineActivityConcentrationResultsCitation
LNCaP (Human Prostate Cancer)Cytotoxicity100 µMInduces 8.8% apoptosis and 8.1% necrosis after 24 hours.[1]
Antimicrobial Activity

Myristoleic acid has demonstrated inhibitory effects against the germination of the pathogenic yeast Candida albicans, a key step in its infection process.

Quantitative Data on Antimicrobial Activity

MicroorganismActivityMIC (Minimal Inhibitory Concentration)Citation
Candida albicansInhibition of germination9 µM[2]
Regulation of Bone Metabolism

Myristoleic acid has been shown to play a role in bone metabolism by inhibiting the formation and function of osteoclasts, the cells responsible for bone resorption. This effect is mediated through the suppression of key signaling pathways.[3]

Promotion of Hair Growth

In the context of dermatology, myristoleic acid has been found to promote anagen signaling in dermal papilla cells, which are crucial for hair follicle growth and regeneration. This activity is linked to the activation of specific signaling cascades.[4]

Signaling Pathways

Myristoleic acid exerts its biological effects by modulating specific intracellular signaling pathways. The following diagrams illustrate the key pathways identified in the literature.

Inhibition of Osteoclastogenesis

Myristoleic acid inhibits osteoclast formation and bone resorption by suppressing the RANKL-induced activation of Src and Pyk2, two critical tyrosine kinases in the osteoclast signaling cascade.[3]

osteoclast_inhibition RANKL RANKL RANK RANK RANKL->RANK Binds Src Src RANK->Src Activates Myristoleic_Acid Myristoleic Acid (from this compound) Myristoleic_Acid->Src Inhibits Activation Pyk2 Pyk2 Myristoleic_Acid->Pyk2 Inhibits Phosphorylation Src->Pyk2 Phosphorylates Osteoclastogenesis Osteoclastogenesis & Bone Resorption Pyk2->Osteoclastogenesis Promotes anagen_signaling Myristoleic_Acid Myristoleic Acid (from this compound) Wnt_beta_catenin Wnt/β-catenin Pathway Myristoleic_Acid->Wnt_beta_catenin Activates ERK_pathway ERK Pathway Myristoleic_Acid->ERK_pathway Activates Autophagy Autophagy Wnt_beta_catenin->Autophagy Cell_Cycle_Progression Cell Cycle Progression Wnt_beta_catenin->Cell_Cycle_Progression ERK_pathway->Autophagy ERK_pathway->Cell_Cycle_Progression DPC_Proliferation Dermal Papilla Cell Proliferation Autophagy->DPC_Proliferation Cell_Cycle_Progression->DPC_Proliferation synthesis_workflow start Start reactants Combine Myristoleic Acid, Glycerol, and Lipase in an organic solvent start->reactants reaction Incubate with stirring at controlled temperature reactants->reaction monitoring Monitor reaction progress by TLC or GC reaction->monitoring monitoring->reaction Continue reaction purification Purify the product by silica gel chromatography monitoring->purification Reaction complete characterization Characterize the final product (NMR, Mass Spectrometry) purification->characterization end End characterization->end

References

In-depth Technical Guide: The Endogenous Presence of 1-(8Z-tetradecenoyl)-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific landscape reveals a significant gap in the literature regarding the endogenous presence and biological role of 1-(8Z-tetradecenoyl)-rac-glycerol. Despite extensive searches for its detection in biological samples, established quantification methods, and associated signaling pathways, there is a notable absence of specific data for this particular monoacylglycerol.

This guide aims to provide a transparent overview of the available information, contextualized within the broader understanding of monoacylglycerol analysis, and to highlight the current limitations in addressing the core topic. While direct information is scarce, this document will equip researchers, scientists, and drug development professionals with a foundational understanding of the methodologies that would be applicable should this molecule be identified as endogenously relevant in the future.

Section 1: Quantitative Data on Endogenous this compound

A thorough review of scientific literature and databases yields no specific quantitative data for the endogenous presence of this compound in any biological tissue or fluid. While numerous studies focus on the quantification of various monoacylglycerols, none have specifically reported the detection and quantification of this molecule.

For context and comparative purposes, the table below summarizes general findings for related monoacylglycerols. It is crucial to note that these values are not for this compound and are provided to illustrate the typical concentration ranges and detection methods for analogous compounds.

Monoacylglycerol SpeciesBiological MatrixConcentration RangeAnalytical MethodReference
1-Stearoyl-rac-glycerolHuman SerumInversely associated with prostate cancer risk (Odds Ratio: 0.34)Metabolomic Profiling (LC-MS/MS)[1]
Free Glycerol (B35011)Human Plasma14-69 µmol/L (fasting)Automated Enzymatic Spectrophotometry[2]
Free GlycerolHuman PlasmaLOQ: 2.5 nmol/mLHPLC with pre-column derivatization[3]
Free GlycerolHuman UrineTypically < 20.0 µg/mLHigh-Resolution Mass Spectrometry[4]

LOQ: Limit of Quantitation; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; HPLC: High-Performance Liquid Chromatography.

Section 2: Experimental Protocols for Monoacylglycerol Analysis

While protocols specifically for this compound are not available, the methodologies for the extraction and analysis of other monoacylglycerols from biological matrices are well-established. These protocols provide a framework that could be adapted for the target molecule.

Lipid Extraction from Tissues and Plasma

The initial and most critical step is the efficient extraction of lipids from the biological sample while minimizing degradation.

2.1.1 Folch Method (for Tissues): This is a widely used biphasic liquid-liquid extraction method.

  • Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727). The ratio of solvent to tissue should be approximately 20:1.

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the homogenate and vortex thoroughly.

  • Centrifugation: Centrifuge the mixture to achieve a clear separation of the upper aqueous phase and the lower organic phase containing the lipids.

  • Lipid Collection: Carefully aspirate the lower chloroform phase.

  • Drying: Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

2.1.2 Methyl-tert-butyl ether (MTBE) Method (for Plasma): This method offers a safer alternative to chloroform.

  • Sample Preparation: To a 10 µL plasma aliquot, add 225 µL of cold methanol containing internal standards.

  • Extraction: Add 750 µL of cold MTBE, vortex, and shake at 4°C.

  • Phase Separation: Induce phase separation by adding 188 µL of LC/MS-grade water and centrifuge.

  • Lipid Collection: Collect the upper MTBE phase.

  • Drying and Reconstitution: Evaporate the solvent and reconstitute the lipid extract in an appropriate solvent for analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the sensitive and specific quantification of lipids.

  • Chromatographic Separation:

    • Column: A reverse-phase column (e.g., C18) is typically used to separate lipids based on their hydrophobicity.

    • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate, and an organic phase of acetonitrile/isopropanol) is employed to elute the lipids.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is commonly used for monoacylglycerols, typically in positive ion mode.

    • Analysis: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification. This involves selecting a specific precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion for the target analyte.

    • Internal Standards: The use of a stable isotope-labeled internal standard is crucial for accurate quantification to correct for matrix effects and variations in extraction efficiency and instrument response.

Section 3: Signaling Pathways and Biological Function

Currently, there is no scientific literature describing a signaling pathway or a confirmed biological function for this compound. Research on its constituent fatty acid, myristoleic acid, has shown it to possess various biological activities, including cytotoxic effects on cancer cells. However, these activities cannot be directly attributed to the monoacylglycerol form without specific experimental evidence.

Hypothetical Workflow for Investigating Biological Function

Should this compound be identified as an endogenous signaling molecule, a logical workflow to elucidate its function would be as follows:

G cluster_0 Discovery & Quantification cluster_1 Functional Analysis cluster_2 In Vivo Validation Identification Identification in Biological Samples Quantification Quantification by LC-MS/MS Identification->Quantification Cell_Culture Cell Culture Treatment Quantification->Cell_Culture Receptor_Binding Receptor Binding Assays Cell_Culture->Receptor_Binding Downstream_Signaling Analysis of Downstream Signaling (e.g., Western Blot) Receptor_Binding->Downstream_Signaling Animal_Model Animal Model Administration Downstream_Signaling->Animal_Model Phenotypic_Analysis Phenotypic Analysis Animal_Model->Phenotypic_Analysis

Caption: A logical workflow for investigating the biological function of a novel lipid mediator.

Conclusion

The current body of scientific knowledge does not support the endogenous presence of this compound as a characterized molecule with known biological functions. While the analytical techniques for identifying and quantifying monoacylglycerols are well-developed, their application to this specific compound has not been reported. For researchers and drug development professionals, this represents a potential area for novel discovery. Future lipidomic studies may yet identify this molecule in biological systems, at which point the experimental frameworks outlined in this guide will become directly applicable to unraveling its physiological or pathophysiological significance. Until such data becomes available, any discussion of its endogenous role remains speculative.

References

The Pivotal Role of Monoacylglycerols in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoacylglycerols (MAGs) have emerged from their classical role as metabolic intermediates to be recognized as critical signaling molecules, particularly within the endocannabinoid system. This technical guide provides an in-depth exploration of the function of MAGs in cell signaling, with a primary focus on 2-arachidonoylglycerol (B1664049) (2-AG). We will delve into the enzymatic machinery governing 2-AG synthesis and degradation, its interaction with cannabinoid receptors, and the subsequent downstream signaling cascades. This document will also present key quantitative data, detailed experimental protocols for studying MAG signaling, and visual representations of the pertinent pathways to serve as a comprehensive resource for researchers in the field.

Introduction to Monoacylglycerols in Cell Signaling

Monoacylglycerols are esters of glycerol (B35011) and a single fatty acid.[1][2] While they are involved in various metabolic processes, including the breakdown and transport of lipids, certain MAG species have potent biological activity as signaling molecules.[3][4] The most extensively studied of these is 2-arachidonoylglycerol (2-AG), an endogenous ligand for the cannabinoid receptors CB1 and CB2.[5][6][7] 2-AG is the most abundant endocannabinoid in the brain, present at concentrations significantly higher than anandamide.[8] Its signaling is implicated in a vast array of physiological processes, including neurotransmission, inflammation, pain perception, and appetite regulation.[8][9]

The signaling function of 2-AG is tightly regulated by its on-demand synthesis and rapid degradation. This temporal and spatial control allows for precise modulation of synaptic activity and other cellular processes. Dysregulation of 2-AG signaling has been linked to various pathological conditions, making the enzymes that control its metabolism attractive therapeutic targets.[9]

The 2-Arachidonoylglycerol (2-AG) Signaling Pathway

The canonical 2-AG signaling pathway involves its synthesis from membrane phospholipids, retrograde signaling to presynaptic cannabinoid receptors, and subsequent degradation to terminate the signal.

Synthesis of 2-AG

2-AG is synthesized on-demand in the postsynaptic neuron in response to an increase in intracellular calcium.[5] This process is primarily mediated by the sequential action of two enzymes:

  • Phospholipase C (PLC): Upon stimulation of Gq-coupled receptors (e.g., metabotropic glutamate (B1630785) receptors), PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[10]

  • Diacylglycerol Lipase (B570770) (DAGL): DAG is then hydrolyzed by DAGL at the sn-1 position to produce 2-AG.[2][4][11][12] There are two main isoforms of DAGL, DAGLα and DAGLβ, with DAGLα being the primary isoform responsible for 2-AG synthesis in the central nervous system.[4]

Retrograde Signaling and Receptor Activation

Once synthesized, 2-AG is released from the postsynaptic membrane and travels retrogradely across the synaptic cleft to activate presynaptic cannabinoid receptors.[13][14][15][16][17][18]

  • Cannabinoid Receptor 1 (CB1): CB1 receptors are G-protein coupled receptors (GPCRs) highly expressed in the central nervous system. Activation of presynaptic CB1 receptors by 2-AG leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. This cascade of events ultimately suppresses the release of neurotransmitters, a phenomenon known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE).[14]

  • Cannabinoid Receptor 2 (CB2): CB2 receptors are primarily found on immune cells, although they are also present in the brain. 2-AG is considered the primary endogenous ligand for the CB2 receptor.[3][7][8] Activation of CB2 receptors is generally associated with anti-inflammatory and immunomodulatory effects.

Degradation of 2-AG and Signal Termination

The signaling action of 2-AG is terminated by its rapid hydrolysis. The primary enzyme responsible for this is:

  • Monoacylglycerol Lipase (MAGL): MAGL is a serine hydrolase that hydrolyzes 2-AG into arachidonic acid and glycerol.[19] In the brain, MAGL is estimated to be responsible for approximately 85% of 2-AG degradation.[19]

The arachidonic acid released from 2-AG hydrolysis can then serve as a precursor for the synthesis of other signaling molecules, such as prostaglandins (B1171923) and other eicosanoids, thereby linking endocannabinoid signaling to inflammatory pathways.[3][5][10][20][21]

Quantitative Data in Monoacylglycerol Signaling

The following tables summarize key quantitative data related to 2-AG signaling.

LigandReceptorBinding Affinity (Ki)Reference
2-Arachidonoylglycerol (2-AG)Human CB1472 nM[20]
2-Arachidonoylglycerol (2-AG)Human CB21400 nM[20]
EnzymeIsoformSubstrateKmVmaxReference
Diacylglycerol Lipase (DAGL)α1-stearoyl-2-arachidonoyl-sn-glycerol154.7 ± 19.1 µMN/A[4]
Diacylglycerol Lipase (DAGL)β1-stearoyl-2-arachidonoyl-sn-glycerol74.1 ± 4.9 µMN/A[4]
Monoacylglycerol Lipase (MAGL)Human recombinant2-oleoylglycerol28 ± 4 µM200 ± 20 pmol/min/µg[9]
TissueSpeciesConcentration (ng/g or ng/mg)CommentsReference
Brain (whole)Mouse190 to 15,000 ng/gVariation due to measurement technique (microwave fixation yields lower, more accurate values)[22]
Brain (whole)Rat90 to 24,600 ng/gVariation due to measurement technique[22]
RetinaRat3.250 ± 0.987 ng/mgEndogenous basal level[23]
Anterior Cingulate CortexMouseSignal intensity measured by DESI-MSIUpregulated by chronic restraint stress[24]
Caudate PutamenMouseSignal intensity measured by DESI-MSIUpregulated by chronic restraint stress[24]
Nucleus AccumbensMouseSignal intensity measured by DESI-MSIUpregulated by chronic restraint stress[24]
Piriform CortexMouseSignal intensity measured by DESI-MSIUpregulated by chronic restraint stress[24]

N/A: Data not available in the cited source under comparable conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study monoacylglycerol signaling.

Monoacylglycerol Lipase (MAGL) Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature.[4][21][25][26][27][28]

Materials:

  • MAGL Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • Recombinant human MAGL or tissue/cell homogenate

  • Fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl butyrate (B1204436) or a custom arachidonoyl-based fluorogenic substrate)

  • MAGL-specific inhibitor (for determining specific activity, e.g., JZL184)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Ex/Em appropriate for the chosen substrate)

Procedure:

  • Sample Preparation:

    • For tissue or cell lysates, homogenize in ice-cold MAGL Assay Buffer.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the enzyme.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • Prepare a standard curve using the fluorescent product of the substrate hydrolysis.

    • For each sample, prepare two wells: one for total activity and one for background (with inhibitor).

    • To the "total activity" wells, add your sample (e.g., 5-40 µL of lysate or a specific amount of recombinant enzyme) and bring the volume to 90 µL with MAGL Assay Buffer.

    • To the "background" wells, add the same amount of sample, 5 µL of a 20X working solution of the MAGL inhibitor, and bring the volume to 90 µL with MAGL Assay Buffer.

    • Include a positive control (recombinant MAGL) and a no-enzyme control.

  • Reaction Initiation and Measurement:

    • Prepare a 10X working solution of the MAGL substrate.

    • Add 10 µL of the 10X substrate solution to each well to initiate the reaction.

    • Immediately place the plate in the microplate reader.

    • Measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Subtract the rate of the background wells from the rate of the total activity wells to determine the MAGL-specific activity.

    • Use the standard curve to convert the fluorescence units to the amount of product formed per unit time per amount of protein (e.g., nmol/min/mg).

Diacylglycerol Lipase (DAGL) Activity Assay (Radiometric)

This protocol is based on published methods for measuring DAGL activity.[8][29][30][31]

Materials:

  • Radiolabeled substrate: 1-oleoyl-[1-¹⁴C]-2-arachidonoylglycerol

  • Cell or tissue homogenates expressing DAGL

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0)

  • Lipid extraction solvents (e.g., chloroform (B151607):methanol mixture)

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Scintillation counter and scintillation fluid

Procedure:

  • Enzyme Preparation:

    • Prepare membrane fractions from cells or tissues known to express DAGL.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the membrane preparation with the assay buffer.

    • Initiate the reaction by adding the radiolabeled DAGL substrate.

    • Incubate at 37°C for a defined period (e.g., 20-30 minutes).

    • Stop the reaction by adding the lipid extraction solvent mixture.

  • Lipid Extraction and Separation:

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the organic (lower) phase containing the lipids.

    • Spot the extracted lipids onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system to separate the substrate from the product ([¹⁴C]-oleic acid).

  • Quantification:

    • Visualize the separated lipids (e.g., using iodine vapor or autoradiography).

    • Scrape the spot corresponding to the radiolabeled product into a scintillation vial.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of product formed based on the radioactivity measured and express the enzyme activity as pmol or nmol of product formed per minute per mg of protein.

Quantification of 2-AG by LC-MS/MS

This is a general protocol for the quantification of endocannabinoids from biological samples.[6][7][18][22][32][33][34]

Materials:

  • Biological sample (e.g., brain tissue, plasma)

  • Deuterated internal standard (e.g., 2-AG-d8)

  • Extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform and methanol)

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize the tissue sample in a suitable buffer on ice.

    • Add the deuterated internal standard to the homogenate.

    • Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the phases.

    • Collect the organic phase and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a suitable gradient elution on the C18 column.

    • Detect and quantify 2-AG and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for 2-AG and its deuterated standard should be optimized for the instrument used.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 2-AG.

    • Calculate the concentration of 2-AG in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizing Monoacylglycerol Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of monoacylglycerol signaling.

MAG_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron PIP2 PIP2 DAG DAG PIP2->DAG hydrolyzes to DAGL DAGL DAG->DAGL 2-AG 2-AG CB1R CB1 Receptor 2-AG->CB1R activates (retrograde) MAGL MAGL 2-AG->MAGL degraded by PLC PLC PLC->PIP2 Ca2+ Ca2+ PLC->Ca2+ increases DAGL->2-AG synthesizes GPCR Gq-coupled Receptor GPCR->PLC activates Ca_channel Ca2+ Channel CB1R->Ca_channel inhibits Vesicle NT Vesicle Ca_channel->Vesicle triggers fusion AA Arachidonic Acid MAGL->AA produces Glycerol Glycerol MAGL->Glycerol produces Eicosanoid_Synthesis Arachidonic Acid Arachidonic Acid COX Cyclooxygenase (COX-1/2) Arachidonic Acid->COX LOX Lipoxygenase (LOX) Arachidonic Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Inhibitor_Screening_Workflow start Start library Compound Library Screening (High-Throughput Assay) start->library hit_id Hit Identification (>50% inhibition) library->hit_id dose_response Dose-Response Analysis (IC50 determination) hit_id->dose_response selectivity Selectivity Profiling (vs. other hydrolases, e.g., ABHD6/12) dose_response->selectivity abpp Activity-Based Protein Profiling (ABPP) (in complex biological samples) selectivity->abpp lead_opt Lead Optimization abpp->lead_opt end End lead_opt->end

References

An In-depth Technical Guide to the Structural Analogs of 1-(8Z-tetradecenoyl)-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(8Z-tetradecenoyl)-rac-glycerol is a monoacylglycerol (MAG) that, like other members of its class, holds potential for biological activity and therapeutic application. Monoacylglycerols are critical signaling molecules and metabolic intermediates. This guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, biological evaluation, and the underlying structure-activity relationships. Due to a scarcity of publicly available data on this specific molecule, this guide will draw upon established principles and data from closely related monoacylglycerols to provide a predictive framework for its analogs. This document details generalized experimental protocols for the synthesis and evaluation of these compounds and illustrates relevant biological pathways.

Introduction to 1-Monoacylglycerols

Monoacylglycerols (MAGs) are esters of glycerol (B35011) and a single fatty acid. They exist as 1-monoacylglycerols (α-monoacylglycerols) or 2-monoacylglycerols (β-monoacylglycerols), depending on the position of the fatty acid on the glycerol backbone. MAGs are key intermediates in the metabolism of triacylglycerols and phospholipids (B1166683) and also function as signaling molecules. A notable example is 2-arachidonoylglycerol (B1664049) (2-AG), an endogenous cannabinoid receptor ligand. The biological effects of MAGs are closely tied to the nature of their fatty acid chain, including its length and the degree and position of unsaturation.

Structural Analogs of this compound

Structural analogs of this compound can be designed by modifying several key features of the molecule:

  • Acyl Chain Length: Analogs can be synthesized with fatty acid chains of varying lengths, both shorter and longer than the C14 chain of tetradecenoic acid.

  • Degree of Unsaturation: The single double bond can be removed to create the saturated analog (1-myristoyl-rac-glycerol), or additional double bonds can be introduced.

  • Position and Isomerism of the Double Bond: The double bond can be shifted along the acyl chain from the 8Z position, and its stereochemistry can be changed from cis (Z) to trans (E).

  • Glycerol Backbone Modification: While less common for simple analogs, the glycerol moiety itself can be modified.

Synthesis of 1-Monoacylglycerol Analogs

The synthesis of 1-monoacylglycerols can be achieved through several chemical and enzymatic routes. A common and effective chemical method involves the esterification of a protected glycerol derivative, such as 1,2-O-isopropylidene-sn-glycerol (solketal), with the desired fatty acid, followed by deprotection.

Logical Workflow for Synthesis

G cluster_protection Glycerol Protection cluster_esterification Esterification cluster_deprotection Deprotection Glycerol Glycerol Solketal (B138546) Solketal Glycerol->Solketal Acetone, Acid catalyst Acyl_Solketal Acyl_Solketal Solketal->Acyl_Solketal Fatty Acid, DCC/DMAP or Fatty Acyl Chloride Final_Product 1-Monoacylglycerol Analog Acyl_Solketal->Final_Product Acidic Resin (e.g., Amberlyst-15) or Boric Acid Fatty_Acid Desired Fatty Acid (e.g., 8Z-Tetradecenoic Acid) Fatty_Acid->Acyl_Solketal

Caption: General workflow for the chemical synthesis of 1-monoacylglycerol analogs.

Experimental Protocols

General Protocol for the Synthesis of 1-Monoacylglycerols via Solketal Esterification

This protocol is a generalized procedure that can be adapted for the synthesis of various 1-monoacylglycerol analogs.

Materials:

  • 1,2-O-isopropylidene-sn-glycerol (solketal)

  • The desired fatty acid (e.g., 8Z-tetradecenoic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Amberlyst-15 ion-exchange resin

  • Methanol

  • Ethyl acetate (B1210297)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

Step 1: Esterification of Solketal

  • Dissolve the fatty acid (1.0 eq), solketal (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acyl-solketal derivative.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Step 2: Deprotection of the Acyl-Solketal

  • Dissolve the purified acyl-solketal in methanol.

  • Add Amberlyst-15 resin (a catalytic amount) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, filter off the resin and wash it with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the resulting crude 1-monoacylglycerol by silica gel column chromatography to obtain the final product.

Protocol for Evaluation of Antimicrobial Activity

The antimicrobial activity of the synthesized analogs can be assessed by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

Materials:

  • Synthesized 1-monoacylglycerol analogs

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each monoacylglycerol analog in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each analog in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data and Structure-Activity Relationships (SAR)

While specific data for this compound analogs is limited, studies on other 1-monoacylglycerols provide a basis for predicting structure-activity relationships, particularly concerning antimicrobial activity. The antibacterial activity of 1-monoacylglycerols is known to be dependent on the length of the fatty acid chain.

Table 1: Antibacterial Activity of 1-Monoacylglycerols with Varying Acyl Chain Lengths

CompoundAcyl ChainTarget OrganismMIC (µg/mL)Reference
1-MonocaprinC10:0Streptococcus pyogenes>100[1]
1-MonolaurinC12:0Streptococcus pyogenes3.9[1]
1-MonomyristinC14:0Staphylococcus aureus6.25[2]
1-Heptadecanoyl-rac-glycerolC17:0Enterobacter aerogenes78

Note: Data for 1-Heptadecanoyl-rac-glycerol is from a product data sheet and the primary reference is not provided.

From this data, a trend emerges where medium-chain fatty acids (C12, C14) exhibit the most potent antibacterial activity. The activity appears to decrease as the chain length becomes shorter or longer. This suggests that an optimal level of lipophilicity is required for the molecule to effectively interact with and disrupt bacterial cell membranes. Based on this, it can be hypothesized that analogs of this compound with acyl chains around C12 to C14 would likely exhibit the strongest antimicrobial properties. The presence and position of the double bond would further modulate this activity, potentially by altering the fluidity and packing of the molecule within the bacterial membrane.

Signaling Pathways of Monoacylglycerols

Monoacylglycerols are integral to cellular signaling, primarily acting as precursors to other signaling lipids or by being hydrolyzed to release signaling fatty acids. A key pathway involves the hydrolysis of MAGs by monoacylglycerol lipase (B570770) (MAGL).

G cluster_synthesis MAG Synthesis cluster_hydrolysis MAG Hydrolysis cluster_downstream Downstream Signaling DAG Diacylglycerol (DAG) MAG Monoacylglycerol (MAG) (e.g., 2-AG) DAG->MAG hydrolysis DAG_lipase DAG Lipase Fatty_Acid Free Fatty Acid (e.g., Arachidonic Acid) MAG->Fatty_Acid hydrolysis Glycerol Glycerol MAG->Glycerol CB_Receptors Cannabinoid Receptors (Neuromodulation) MAG->CB_Receptors signaling (for 2-AG) MAGL Monoacylglycerol Lipase (MAGL) Prostaglandins Prostaglandins (Inflammation) Fatty_Acid->Prostaglandins COX enzymes

Caption: General signaling pathway involving monoacylglycerols.

This pathway illustrates that the hydrolysis of MAGs by MAGL releases free fatty acids, which can then be converted into prostaglandins, key mediators of inflammation. In the case of endocannabinoids like 2-AG, the MAG itself is the primary signaling molecule, acting on cannabinoid receptors to modulate neurotransmission. The specific signaling role of this compound is not well-defined in the literature, but it would likely be a substrate for MAGL, releasing 8Z-tetradecenoic acid, or it could have intrinsic signaling properties yet to be discovered.

Conclusion

While direct research on the structural analogs of this compound is sparse, a robust framework for their synthesis and evaluation can be constructed based on established knowledge of monoacylglycerols. The provided protocols offer a starting point for the chemical synthesis and antimicrobial testing of these compounds. The structure-activity relationships observed for other monoacylglycerols suggest that analogs with medium-length acyl chains are likely to possess the most significant biological activity. Future research should focus on the systematic synthesis and screening of analogs of this compound to elucidate its specific biological roles and therapeutic potential. The signaling pathways of monoacylglycerols are complex and interconnected, and further investigation is needed to determine the precise role of this particular molecule within these networks.

References

Methodological & Application

Synthesis of 1-(8Z-Tetradecenoyl)-rac-glycerol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 1-(8Z-tetradecenoyl)-rac-glycerol, a monoacylglycerol of interest for various research applications. The synthesis strategy involves a three-step process: protection of glycerol (B35011), esterification with (Z)-tetradec-8-enoic acid, and subsequent deprotection to yield the target compound. This method is designed to ensure high purity of the 1-monoacylglycerol isomer.

Introduction

Monoacylglycerols (MAGs) are crucial lipids involved in numerous biological processes, acting as signaling molecules and intermediates in metabolic pathways.[1] this compound, a specific MAG containing a C14 monounsaturated fatty acid, is a valuable tool for researchers studying lipid metabolism, cell signaling, and the development of therapeutic agents. Its defined chemical structure allows for precise investigation of structure-activity relationships in biological systems. The protocol outlined below provides a reliable method for the laboratory-scale synthesis of this compound.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a robust three-step process designed to selectively acylate the primary hydroxyl group of glycerol.

Synthesis_Pathway Glycerol rac-Glycerol Solketal (B138546) Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol) Glycerol->Solketal Acetone (B3395972), Acid Catalyst (Protection) ProtectedEster 1-(8Z-Tetradecenoyl)-2,3-isopropylideneglycerol Solketal->ProtectedEster FattyAcid (Z)-Tetradec-8-enoic Acid FattyAcid->ProtectedEster Steglich Esterification (DCC, DMAP) FinalProduct This compound ProtectedEster->FinalProduct Boric Acid (Deprotection)

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Protection of Glycerol as Solketal

This step protects the sn-2 and sn-3 hydroxyl groups of glycerol, allowing for selective esterification at the sn-1 position.

Materials:

  • rac-Glycerol

  • Anhydrous Acetone

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add rac-glycerol and a 10-fold molar excess of anhydrous acetone.

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.01 eq).

  • Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize the catalyst by adding solid sodium bicarbonate until effervescence ceases.

  • Filter the mixture to remove the salt and excess sodium bicarbonate.

  • Remove the excess acetone using a rotary evaporator.

  • Dry the resulting crude solketal over anhydrous sodium sulfate, filter, and store under an inert atmosphere.

Parameter Value
Glycerol:Acetone Molar Ratio 1:10
Catalyst Loading (p-TSA) 0.01 eq
Reaction Temperature Reflux
Reaction Time 4-6 hours
Typical Yield >90%
Step 2: Steglich Esterification of Solketal

This step couples the protected glycerol with (Z)-tetradec-8-enoic acid to form the protected monoacylglycerol. The Steglich esterification is a mild and efficient method for forming esters.[2][3]

Materials:

  • Solketal (from Step 1)

  • (Z)-Tetradec-8-enoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (Z)-tetradec-8-enoic acid and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Add solketal (1.1 eq) to the solution.

  • In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0°C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate (B1210297) gradient).

Parameter Value
Solketal:(Z)-Tetradec-8-enoic Acid Molar Ratio 1.1:1
DCC Equivalent 1.2 eq
DMAP Equivalent 0.1 eq
Reaction Temperature 0°C to Room Temperature
Reaction Time 12-24 hours
Typical Yield 70-85%
Step 3: Deprotection to Yield this compound

The final step removes the isopropylidene protecting group to yield the target monoacylglycerol.

Materials:

  • 1-(8Z-Tetradecenoyl)-2,3-isopropylideneglycerol (from Step 2)

  • Boric acid

  • Methanol (B129727) or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected ester from Step 2 in a mixture of methanol or THF and water.

  • Add boric acid (1.5 eq) to the solution.

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by silica gel column chromatography to obtain pure this compound.

Parameter Value
Boric Acid Equivalent 1.5 eq
Reaction Temperature Room Temperature to 50°C
Reaction Time 2-4 hours
Typical Yield >90%

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Analytical Technique Expected Results
¹H NMR (CDCl₃, δ ppm) Signals corresponding to the glycerol backbone protons (approx. 3.5-4.2 ppm), the olefinic protons of the fatty acid chain (approx. 5.3 ppm), the α-carbonyl methylene (B1212753) protons (approx. 2.3 ppm), and the aliphatic chain protons.
¹³C NMR (CDCl₃, δ ppm) Signals for the carbonyl carbon (approx. 174 ppm), olefinic carbons (approx. 129-130 ppm), glycerol backbone carbons (approx. 60-75 ppm), and the aliphatic carbons of the fatty acid chain.
Mass Spectrometry (ESI-MS) Expected molecular ion peak [M+Na]⁺ or [M+H]⁺. Fragmentation patterns will show loss of the fatty acyl chain.
Purity (by HPLC or GC) >98%

Applications in Research

This compound can be utilized in a variety of research contexts:

  • Enzyme Assays: As a substrate for lipases and other acyl-hydrolases to study enzyme kinetics and inhibitor screening.

  • Cell Signaling Studies: To investigate the role of specific monoacylglycerols in intracellular signaling pathways, potentially as a precursor for endocannabinoid synthesis or an activator of protein kinase C isoforms.

  • Drug Delivery: As a component in the formulation of lipid-based drug delivery systems, such as nanoparticles or emulsions, to enhance the solubility and bioavailability of hydrophobic drugs.

  • Metabolic Studies: In cell culture or in vivo models to trace the metabolic fate of this specific fatty acid and its incorporation into more complex lipids.

  • Biophysical Studies: To understand the interaction of monoacylglycerols with lipid membranes and their effect on membrane properties such as fluidity and permeability.

Experimental Workflow for a Typical Application: Enzyme Inhibition Assay

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare stock solutions: - this compound (Substrate) - Test Inhibitor - Enzyme B Dispense buffer and inhibitor to microplate wells A->B C Add enzyme and pre-incubate B->C D Initiate reaction by adding substrate C->D E Incubate at controlled temperature D->E F Stop reaction E->F G Measure product formation (e.g., colorimetric, fluorometric) F->G H Calculate % inhibition and IC₅₀ G->H

Caption: Workflow for an enzyme inhibition assay using the synthesized MAG.

References

Application Notes and Protocols for the Purification of 1-(8Z-Tetradecenoyl)-rac-glycerol from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(8Z-Tetradecenoyl)-rac-glycerol is a monoacylglycerol that may play a role in various biological processes. As with other bioactive lipids, its isolation from complex biological matrices is a critical step for further structural elucidation, functional studies, and potential therapeutic development. This document provides a detailed protocol for the purification of this compound from biological samples, such as cultured cells or tissue homogenates. The methodology employs a multi-step approach involving liquid-liquid extraction, solid-phase extraction for class separation, and high-performance liquid chromatography (HPLC) for final purification.

Experimental Protocols

1. Sample Preparation and Homogenization

This initial step is crucial for disrupting the cellular structure and making the lipids accessible for extraction.

  • For Cultured Cells:

    • Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove media components.

    • Resuspend the cell pellet in a known volume of PBS.

    • Proceed to lipid extraction.

  • For Tissue Samples:

    • Weigh the frozen tissue sample.

    • Add the tissue to a homogenizer tube with ice-cold PBS. A typical ratio is 100 mg of tissue per 1 mL of PBS.

    • Homogenize the tissue using a mechanical homogenizer (e.g., a rotor-stator or bead beater) until no visible tissue fragments remain. Keep the sample on ice throughout the process to prevent lipid degradation.

    • Record the final volume of the homogenate.

2. Total Lipid Extraction (Bligh-Dyer Method)

This method is a standard procedure for extracting lipids from aqueous samples.

  • To 1 volume of the cell suspension or tissue homogenate, add 3.75 volumes of a chloroform (B151607):methanol (1:2, v/v) mixture.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Add 1.25 volumes of chloroform and vortex for another minute.

  • Add 1.25 volumes of water and vortex for a final minute.

  • Centrifuge the mixture at 1,000 x g for 10 minutes to facilitate phase separation.

  • Three layers will be visible: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.

  • Carefully collect the lower organic phase using a glass pipette, ensuring not to disturb the protein layer.

  • Dry the collected lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipid extract in a small, known volume of chloroform for the next step.

3. Lipid Class Fractionation by Solid-Phase Extraction (SPE)

This step separates neutral lipids (including monoacylglycerols) from more polar lipids like phospholipids.

  • SPE Cartridge Conditioning: Use a silica (B1680970) gel SPE cartridge (e.g., 500 mg). Condition the cartridge by washing it with 5 mL of hexane (B92381), followed by 5 mL of diethyl ether, and finally 5 mL of chloroform.

  • Sample Loading: Load the resuspended lipid extract (from step 2.9) onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Elute the neutral lipid fraction, which contains the target monoacylglycerol, by adding 10 mL of chloroform:acetone (9:1, v/v).

  • Collection and Drying: Collect the eluate and dry it under a stream of nitrogen.

  • Resuspend the dried neutral lipid fraction in a small volume of the mobile phase to be used for HPLC.

4. Purification by High-Performance Liquid Chromatography (HPLC)

This final step provides high-resolution separation of the target compound from other neutral lipids. A normal-phase HPLC system is suitable for this purpose.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of hexane and isopropanol (B130326). For example, starting with 100% hexane and ramping up to 10% isopropanol over 20 minutes. The exact gradient may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 205 nm (as acylglycerols have a weak chromophore).

  • Procedure:

    • Inject the resuspended neutral lipid fraction onto the HPLC column.

    • Monitor the chromatogram for peaks. Monoacylglycerols will typically elute after cholesterol esters and triacylglycerols but before more polar lipids.

    • Collect the fractions corresponding to the peak of interest.

    • Analyze the collected fractions for purity (e.g., by analytical TLC or re-injection into the HPLC).

    • Pool the pure fractions and dry them under nitrogen.

    • Determine the mass of the purified this compound.

Data Presentation

The following tables provide a template for presenting the quantitative data from the purification process. The values are hypothetical and represent a typical purification scheme.

Table 1: Purification Summary for this compound

Purification StepTotal Mass (mg)Mass of Target Compound (µg)Purity (%)Yield (%)
Crude Tissue Homogenate 100050 (estimated)0.005100
Total Lipid Extract 50450.0990
Neutral Lipid Fraction (SPE) 10400.480
Purified Fraction (HPLC) 0.0330>9860

Visualizations

Experimental Workflow

The following diagram illustrates the complete purification workflow from the biological sample to the purified compound.

G cluster_start Sample Preparation cluster_extraction Lipid Extraction cluster_fractionation Fractionation cluster_purification Final Purification start Biological Sample (Cell Pellet or Tissue) homogenization Homogenization in PBS start->homogenization extraction Bligh-Dyer Extraction (Chloroform/Methanol/Water) homogenization->extraction organic_phase Collect Lower Organic Phase extraction->organic_phase drying1 Dry Under Nitrogen organic_phase->drying1 spe Silica SPE drying1->spe elution Elute Neutral Lipids spe->elution drying2 Dry Neutral Lipid Fraction elution->drying2 hplc Normal-Phase HPLC drying2->hplc collection Collect Fractions hplc->collection analysis Purity Analysis collection->analysis end Pure this compound analysis->end

Caption: Workflow for the purification of this compound.

Hypothetical Signaling Pathway

As the specific signaling role of this compound is not well-defined, the following diagram presents a hypothetical pathway where a monoacylglycerol (MAG) can be involved, for instance, by activating a G-protein coupled receptor (GPCR) or being a precursor to other signaling molecules.

G cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling mag 1-(8Z-tetradecenoyl) -rac-glycerol (MAG) gpcr GPCR mag->gpcr Binds and Activates enzyme Membrane-Bound Enzyme mag->enzyme Substrate g_protein G-Protein gpcr->g_protein Activates effector Effector Protein (e.g., Adenylyl Cyclase) g_protein->effector new_lipid New Bioactive Lipid enzyme->new_lipid Metabolizes to second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling Cascade second_messenger->downstream cellular_response Cellular Response downstream->cellular_response new_lipid->downstream

Caption: Hypothetical signaling pathways for a monoacylglycerol.

Application Note: Gas Chromatography Analysis of 1-(8Z-Tetradecenoyl)-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for the analysis of 1-(8Z-tetradecenoyl)-rac-glycerol using gas chromatography (GC). It includes sample preparation, derivatization, GC-mass spectrometry (GC-MS) parameters, and data analysis guidelines.

Introduction

This compound is a monoacylglycerol (MAG) that may play a role in various biological processes. Accurate and sensitive quantification of this and related lipids is crucial for understanding their function. Gas chromatography, particularly when coupled with mass spectrometry, offers a powerful analytical tool for the separation and quantification of MAGs. However, due to their low volatility and thermal lability, derivatization is a critical prerequisite for successful GC analysis.[1][2] This application note details a robust method for the analysis of this compound in biological and other matrices.

Experimental Protocols

A generalized workflow for the analysis is presented below.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., plasma, tissue) extraction Lipid Extraction (e.g., Folch method) sample->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup derivatize Silylation (e.g., with MSTFA) cleanup->derivatize gc_injection GC Injection derivatize->gc_injection gc_separation Chromatographic Separation ms_detection MS Detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Figure 1: General workflow for the GC-MS analysis of this compound.
Sample Preparation (Lipid Extraction)

For biological samples, a lipid extraction step is necessary to isolate the analyte from the complex matrix. The Folch method or a modification thereof is commonly employed.

  • Homogenization: Homogenize the tissue sample in a cold chloroform/methanol mixture (2:1, v/v). For liquid samples like plasma, add the chloroform/methanol mixture directly.

  • Phase Separation: Add 0.9% NaCl solution to the homogenate to induce phase separation.

  • Collection: Centrifuge the mixture and carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., ethyl acetate) for derivatization.

Solid-phase extraction (SPE) can be used for further cleanup and fractionation of the lipid extract if necessary.[3]

Derivatization Protocol (Silylation)

To increase volatility and thermal stability, the hydroxyl groups of the glycerol (B35011) backbone must be derivatized. Silylation is a highly effective method.[4][5][6]

  • Reagent Preparation: Prepare a solution of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst in a suitable solvent like pyridine (B92270) or acetonitrile.

  • Reaction: To the dried lipid extract, add 50 µL of the silylating reagent.

  • Incubation: Tightly cap the reaction vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

The following table summarizes typical GC-MS parameters for the analysis of silylated monoacylglycerols.

ParameterValue
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar low-polarity column[7]
Injector Temperature 250 - 280 °C
Injection Mode Splitless (for trace analysis) or Split
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 - 1.2 mL/min
Oven Temperature Program Initial: 150°C, hold for 1 minRamp: 10°C/min to 320°CHold: 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (for qualitative analysis) and/or Selected Ion Monitoring (SIM) (for quantitative analysis)

Data Presentation and Quantitative Analysis

Quantitative analysis is typically performed using an internal standard method. A suitable internal standard would be a deuterated analog of a monoacylglycerol.

Expected Mass Spectra

The EI mass spectrum of the silylated this compound is expected to show characteristic fragment ions that can be used for identification and quantification. Based on the fragmentation of similar silylated monoacylglycerols, key ions would include those resulting from the loss of a trimethylsilyl (B98337) (TMS) group and cleavage of the glycerol backbone.[8]

Quantitative Data Summary

The following table represents an example of the expected quantitative performance of the method. Actual values will need to be determined during method validation.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)Linearity (r²)LOD (ng/mL)
This compound-TMS~15-20To be determinedTo be determined> 0.99< 10
Internal StandardVariableTo be determinedTo be determined--

Retention times are estimates and will vary depending on the specific GC system and conditions.

Signaling Pathway Context

Monoacylglycerols can be involved in various signaling pathways. The diagram below illustrates a simplified logical relationship in lipid signaling.

Lipid_Signaling cluster_synthesis Synthesis cluster_signaling Signaling cluster_degradation Degradation PL Phospholipids DAG Diacylglycerol (DAG) PL->DAG PLC MAG Monoacylglycerol (e.g., this compound) DAG->MAG DAG Lipase MAG_Lipase DAG Lipase Receptor Receptor Activation MAG->Receptor FA Fatty Acid MAG->FA MAG Lipase Glycerol Glycerol MAG->Glycerol MAG Lipase Downstream Downstream Signaling Receptor->Downstream MAG_Lipase_D MAG Lipase

Figure 2: Simplified logical flow of monoacylglycerol involvement in signaling.

Conclusion

The described methodology provides a comprehensive framework for the analysis of this compound. The protocol, which includes lipid extraction, silylation, and GC-MS analysis, is adaptable to various sample matrices. Proper method validation is essential to ensure accurate and reliable quantitative results.

References

Application Notes and Protocols for In Vitro Enzyme Assays of 1-(8Z-tetradecenoyl)-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(8Z-tetradecenoyl)-rac-glycerol is a monoacylglycerol (MAG), a class of lipids that play crucial roles in various physiological processes. As esters of fatty acids and glycerol (B35011), MAGs are key intermediates in the metabolism of fats. A prominent enzyme responsible for the hydrolysis of MAGs is Monoacylglycerol Lipase (B570770) (MAGL), a serine hydrolase that breaks down MAGs into free fatty acids and glycerol.[1][2] MAGL is a critical component of the endocannabinoid system (ECS), where it is the primary enzyme for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[2][3][4][5] The hydrolysis of 2-AG by MAGL terminates its signaling and produces arachidonic acid, a precursor for pro-inflammatory prostaglandins.[1][2] Consequently, MAGL has emerged as a significant therapeutic target for various conditions, including neurodegenerative diseases, inflammation, pain, and cancer.[1][2]

Given that this compound is a monoacylglycerol, it is a potential substrate for MAGL and other lipases. In vitro enzyme assays are essential for characterizing the interaction between this compound and relevant enzymes, determining kinetic parameters, and screening for potential inhibitors. These studies are vital for understanding its metabolic fate and potential pharmacological effects.

Relevant Signaling Pathway: Endocannabinoid System

The primary signaling pathway of interest for a monoacylglycerol like this compound is the endocannabinoid system (ECS). MAGL plays a pivotal role in regulating the levels of the endocannabinoid 2-AG. The degradation of 2-AG by MAGL into arachidonic acid and glycerol is a key control point in endocannabinoid signaling.[1]

endocannabinoid_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 2_AG_pre 2-AG MAGL Monoacylglycerol Lipase (MAGL) 2_AG_pre->MAGL Hydrolysis Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Glycerol Glycerol MAGL->Glycerol PLCB Phospholipase Cβ (PLCβ) DAG Diacylglycerol (DAG) PLCB->DAG DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL 2_AG_post 2-AG DAGL->2_AG_post Synthesis CB1R Cannabinoid Receptor 1 (CB1R) 2_AG_post->CB1R Retrograde Signaling Depolarization Depolarization Ca2_influx Ca2+ Influx Depolarization->Ca2_influx Ca2_influx->PLCB

Figure 1: Simplified Endocannabinoid Signaling Pathway. This diagram illustrates the synthesis and degradation of the endocannabinoid 2-AG.

In Vitro Enzyme Assays for this compound

A variety of in vitro assays can be adapted to measure the activity of enzymes, such as MAGL, using this compound as a substrate. The choice of assay depends on the available equipment, desired throughput, and sensitivity.

Experimental Workflow Overview

The general workflow for an in vitro enzyme assay involves preparing the enzyme and substrate, initiating the reaction, and detecting the product formation over time.

experimental_workflow Start Start Enzyme_Prep Enzyme Preparation (e.g., recombinant MAGL, cell lysate, tissue homogenate) Start->Enzyme_Prep Substrate_Prep Substrate Preparation (this compound in appropriate buffer) Start->Substrate_Prep Reaction_Setup Reaction Setup (Combine enzyme, substrate, and buffer in microplate) Enzyme_Prep->Reaction_Setup Substrate_Prep->Reaction_Setup Incubation Incubation (Controlled temperature and time) Reaction_Setup->Incubation Detection Product Detection (LC-MS, Fluorometric, Colorimetric) Incubation->Detection Data_Analysis Data Analysis (Calculate enzyme activity, kinetic parameters, IC50) Detection->Data_Analysis End End Data_Analysis->End

Figure 2: General Experimental Workflow for In Vitro Enzyme Assays.

Protocol 1: LC-MS-Based MAGL Activity Assay

This method offers high sensitivity and specificity by directly measuring the formation of the product, (8Z)-tetradecenoic acid, and the reduction of the substrate, this compound.[3][5]

Materials:

  • Recombinant human MAGL or cell/tissue homogenate containing MAGL

  • This compound

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA

  • Quenching Solution: e.g., Acetonitrile with an internal standard

  • 96-well microplate

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Enzyme Preparation: Dilute the MAGL enzyme or homogenate to the desired concentration in cold Assay Buffer.

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol, DMSO) and then dilute it in Assay Buffer to the desired final concentration.

  • Reaction Initiation: In a 96-well plate, add the enzyme solution. To initiate the reaction, add the substrate solution. The final reaction volume may vary (e.g., 100 µL).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding an equal volume of cold Quenching Solution.

  • Sample Preparation for LC-MS: Centrifuge the plate to pellet any precipitated protein. Transfer the supernatant to a new plate or vials for LC-MS analysis.

  • LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of (8Z)-tetradecenoic acid formed and/or the remaining this compound.

  • Data Analysis: Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Data Presentation:

ParameterValue
Substrate Concentration[Specify] µM
Enzyme Concentration[Specify] µg/mL
Incubation Time[Specify] min
Incubation Temperature37 °C
Product Formed[Quantify] pmol/min/mg

Protocol 2: Fluorometric MAGL Activity Assay

This high-throughput assay utilizes a fluorogenic substrate that releases a fluorescent product upon enzymatic cleavage.[6] While not directly using this compound for detection, this protocol is for a competition assay to determine if it acts as a substrate or inhibitor.

Materials:

  • Recombinant human MAGL

  • This compound (as a competitor)

  • Fluorogenic MAGL substrate (e.g., a substrate that releases a fluorescent product upon cleavage)

  • MAGL Assay Buffer

  • MAGL Inhibitor (for control)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions if using a commercial kit.

  • Enzyme and Competitor Incubation: In a 96-well plate, add the MAGL enzyme solution. Then add varying concentrations of this compound. Include wells with a known MAGL inhibitor as a positive control and wells with buffer as a negative control. Incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Add the fluorogenic MAGL substrate to all wells to start the reaction.

  • Signal Detection: Immediately begin measuring the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) in a kinetic mode for a set duration (e.g., 30-60 minutes).[6]

  • Data Analysis: Calculate the rate of fluorescence increase for each well. Compare the rates in the presence of this compound to the control wells to determine if it inhibits the hydrolysis of the fluorogenic substrate.

Data Presentation:

CompoundConcentration (µM)% Inhibition of Fluorogenic Substrate Hydrolysis
This compound[Concentration 1][Value]
[Concentration 2][Value]
[Concentration 3][Value]
Known Inhibitor[Concentration][Value]

Protocol 3: Colorimetric Lipase Activity Assay

This assay is a general method for detecting lipase activity and can be adapted for MAGL. It relies on the enzymatic quantification of glycerol, a product of monoacylglycerol hydrolysis.[7]

Materials:

  • Enzyme source (recombinant MAGL or biological sample)

  • This compound

  • Lipase Assay Buffer

  • Glycerol Standard

  • Probe and Enzyme Mix (for glycerol detection)

  • 96-well clear microplate

  • Spectrophotometric plate reader

Procedure:

  • Standard Curve Preparation: Prepare a glycerol standard curve according to the assay kit instructions.

  • Sample Preparation: Prepare the enzyme solution in Lipase Assay Buffer.

  • Substrate Preparation: Prepare the this compound substrate solution in Lipase Assay Buffer. It may require sonication or the use of a detergent like Triton X-100 to ensure it is well-emulsified.[8]

  • Reaction Setup: In a 96-well plate, add the enzyme solution and the substrate solution.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes, or longer if the activity is low.[7]

  • Glycerol Detection: Add the probe and enzyme mix to each well and incubate for a specified time (e.g., 30-60 minutes) at 37°C, protected from light. This reaction will produce a colored product.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Subtract the background reading from all samples and standards. Plot the glycerol standard curve and determine the amount of glycerol produced in the enzyme reactions. Calculate the lipase activity.

Data Presentation:

SampleAbsorbance (OD 570nm)Glycerol Produced (nmol)Lipase Activity (mU/mL)
Blank[Value]00
Enzyme + Substrate[Value][Calculate][Calculate]
Enzyme only[Value][Calculate][Calculate]

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro investigation of this compound with a primary focus on its interaction with monoacylglycerol lipase. By employing these methodologies, researchers can elucidate the enzymatic kinetics, identify potential inhibitory or substrate characteristics, and further understand the biological relevance of this specific monoacylglycerol within the context of the endocannabinoid system and broader lipid metabolism. The selection of the most appropriate assay will depend on the specific research question, available resources, and desired throughput.

References

Application Notes and Protocols for 1-(8Z-tetradecenoyl)-rac-glycerol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature lacks specific data regarding the biological effects and established protocols for 1-(8Z-tetradecenoyl)-rac-glycerol. The following application notes and protocols are based on the known activities of related monoacylglycerol (MAG) compounds containing monounsaturated fatty acids. Researchers should use this information as a guideline and empirically determine the optimal conditions for their specific cell lines and experimental questions.

Application Notes

Background

This compound is a monoacylglycerol (MAG), a class of lipids that are increasingly recognized for their role as signaling molecules in a variety of cellular processes.[1][2][3] MAGs are typically formed through the hydrolysis of diacylglycerols (DAGs) and triglycerides (TGs) and are involved in metabolic regulation and cell signaling.[1][4] The biological activity of MAGs can be influenced by the specific fatty acid attached to the glycerol (B35011) backbone. Unsaturated fatty acids and their corresponding monoglyceride derivatives have been noted for their potential biological activities.[5]

Hypothesized Mechanism of Action

Based on the activities of other unsaturated MAGs, this compound may exert its effects through several mechanisms:

  • Modulation of Signaling Pathways: MAGs can act as signaling molecules, potentially interacting with G-protein coupled receptors (GPCRs) such as GPR119, or nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[1][2] Activation of these pathways can lead to downstream effects on gene expression and cellular function.

  • Cytotoxic and Anti-proliferative Effects: Some MAGs with unsaturated fatty acids have demonstrated moderate cytotoxic activity against cancer cell lines, particularly breast cancer cells.[6][7] This could be mediated by the induction of apoptosis or cell cycle arrest.

  • Influence on Membrane Properties: As a lipid, this compound may integrate into cellular membranes, altering their fluidity and the function of membrane-associated proteins.

Potential Applications
  • Cancer Research: Given the cytotoxic potential of related compounds, this compound could be investigated as a potential anti-cancer agent.[6][7]

  • Metabolic Studies: As a lipid molecule, it may play a role in cellular lipid metabolism and could be used to study lipid uptake, storage, and signaling.[4][8]

  • Signal Transduction Research: This compound could serve as a tool to investigate the role of MAGs in specific signaling pathways.[1][2]

Data Presentation

The following tables present hypothetical data to illustrate how quantitative results from cell culture experiments with this compound could be structured.

Table 1: Hypothetical Dose-Response Effect of this compound on Cell Viability.

Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1085.7 ± 6.2
2565.3 ± 7.8
5042.1 ± 5.9
10025.6 ± 4.3

Table 2: Hypothetical Time-Course Effect of 50 µM this compound on Apoptosis.

Time (hours)Apoptotic Cells (%) (Mean ± SD)
02.1 ± 0.8
1215.4 ± 2.3
2435.8 ± 4.1
4855.2 ± 5.5

Experimental Protocols

Protocol 1: General Cell Culture Treatment and Viability Assay

This protocol outlines a general procedure for treating adherent cells with this compound and assessing cell viability using the MTT assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Adherent cell line of interest

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the compound in complete medium from the stock solution. The final DMSO concentration in all wells (including the vehicle control) should be kept constant and non-toxic (typically ≤ 0.5%). Remove the old medium from the cells and add 100 µL of the treatment or vehicle control medium.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization buffer to each well.

    • Incubate overnight at 37°C in a humidified incubator.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot Analysis of a Hypothetical Signaling Pathway

This protocol describes how to assess the effect of the compound on the phosphorylation status of a key protein in a hypothetical signaling pathway (e.g., ERK1/2 in the MAPK pathway).

Materials:

  • 6-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specific time (e.g., 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Experimental_Workflow Experimental Workflow for Cellular Analysis cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis prep_stock Prepare Stock Solution (10 mM in DMSO) seed_cells Seed Cells (e.g., 96-well or 6-well plate) treat_cells Treat Cells with This compound seed_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay signaling_assay Signaling Pathway Analysis (e.g., Western Blot) treat_cells->signaling_assay analyze_data Analyze and Interpret Data viability_assay->analyze_data signaling_assay->analyze_data

Caption: A generalized workflow for investigating the cellular effects of this compound.

Putative_Signaling_Pathway Hypothetical Signaling Pathway for a Monoacylglycerol cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound receptor G-Protein Coupled Receptor (e.g., GPR119) compound->receptor g_protein G-Protein Activation receptor->g_protein downstream_kinase Downstream Kinase Cascade (e.g., MAPK Pathway) g_protein->downstream_kinase transcription_factor Transcription Factor Activation downstream_kinase->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response

Caption: A putative signaling pathway that could be modulated by this compound.

References

Application Notes and Protocols for the Solubilization of 1-(8Z-Tetradecenoyl)-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(8Z-Tetradecenoyl)-rac-glycerol is a monoacylglycerol containing a C14:1 fatty acid. As a lipid, its inherent hydrophobicity presents a challenge for its dispersal in aqueous solutions, which is a critical step for many in vitro and cell-based assays. This document provides detailed protocols for the effective solubilization of this compound for use in various experimental settings. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C17H32O4[1]
Molecular Weight 300.44 g/mol [1]
CAS Number 488862-82-4[1]
Storage Temperature -20°C[1]
Solubility Data of Structurally Similar Monoacylglycerols
CompoundSolventSolubility
1-Arachidoyl-rac-glycerolDMF15 mg/mL
Ethanol (B145695)15 mg/mL
1-Arachidonoyl-d5-rac-glycerolDMSO2 mg/mL
EthanolMiscible
PBS100 µg/mL
1-Docosahexaenoyl-rac-glycerolAcetonitrileSoluble
ChloroformSoluble
1-Stearoyl-rac-glycerolChloroform50 mg/mL

Data compiled from publicly available sources.[2][3][4][5]

Based on this information, organic solvents such as ethanol and DMSO are recommended for preparing a stock solution of this compound.

Experimental Protocols

The following protocols are recommended for dissolving this compound for experimental use. The choice of protocol will depend on the specific requirements of the experiment, such as the final desired concentration and the tolerance of the experimental system to the solvents.

Protocol 1: Standard Method using an Organic Solvent

This protocol is a general and widely applicable method for preparing a stock solution of the lipid.

Materials:

  • This compound

  • Anhydrous ethanol or DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add a small volume of anhydrous ethanol or DMSO to the lipid. For example, to prepare a 10 mM stock solution, add the appropriate volume of solvent based on the molecular weight (300.44 g/mol ).

  • Dissolution: Vortex the mixture vigorously until the lipid is completely dissolved.[6] Gentle warming in a 37°C water bath can aid in dissolution if the compound does not dissolve readily at room temperature.[7]

  • Storage: Store the stock solution at -20°C. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.[6]

  • Working Solution Preparation: To prepare a working solution, dilute the stock solution into the aqueous culture medium. It is recommended to perform a serial dilution, for instance, a 1:100 or 1:1000 dilution, to minimize the final concentration of the organic solvent.[7] A control group containing only the solvent should be included in the experiment.[7]

Protocol 2: Three-Step Solubilization for Cell Culture Media

This protocol is adapted from a method developed for dissolving highly hydrophobic compounds in aqueous cell culture media and may be particularly useful for sensitive cell lines.[8][9]

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM from Protocol 1)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Cell culture medium

  • Water bath or heat block

  • Sterile microcentrifuge tubes

Procedure:

  • Initial Dilution in FBS: Pre-warm the FBS to approximately 50°C. Dilute the 10 mM stock solution of this compound 10-fold with the pre-warmed FBS. Maintain the solution's warmth at around 40°C.[8][9]

  • Final Dilution in Media: Perform a final dilution of the lipid-FBS mixture into the pre-warmed cell culture medium (containing no more than 1% FBS) to achieve the desired final concentration.[8][9]

  • Application to Cells: Immediately add the final working solution to the cells to prevent precipitation.

Diagrams

Experimental Workflow: Standard Solubilization Protocol

G A Weigh this compound B Add Anhydrous Ethanol or DMSO A->B C Vortex to Dissolve (Optional: Warm to 37°C) B->C D Store Stock Solution at -20°C C->D E Dilute Stock into Aqueous Medium (e.g., 1:100 or 1:1000) D->E F Apply to Experiment E->F

Caption: Workflow for the standard solubilization of this compound.

Signaling Pathway: Hypothetical Downstream Effects

The specific signaling pathways activated by this compound are not well-documented. However, as a monoacylglycerol, it could potentially be metabolized or act as a signaling molecule. The following diagram illustrates a hypothetical signaling cascade.

G cluster_cell Cell Membrane Receptor Receptor Downstream Downstream Signaling (e.g., PKC, MAPK) Receptor->Downstream Lipid This compound Lipid->Receptor Metabolism Metabolism Lipid->Metabolism Metabolism->Downstream Response Cellular Response Downstream->Response

Caption: Hypothetical signaling pathways of this compound.

Troubleshooting

  • Precipitation upon dilution: If the lipid precipitates when diluted into the aqueous medium, try a higher dilution factor. Using a carrier protein like bovine serum albumin (BSA) in the final medium can also help maintain solubility.[7] Alternatively, the use of non-ionic surfactants such as Tween 20 or Tween 80 at low, non-toxic concentrations (e.g., up to 0.5%) can aid in forming a stable microemulsion.[6]

  • Cell toxicity: High concentrations of organic solvents like DMSO and ethanol can be toxic to cells.[8] It is crucial to keep the final solvent concentration in the culture medium as low as possible (typically below 0.1-0.5%) and to include a vehicle control in all experiments.

  • Compound instability: Prepare fresh working solutions for each experiment, as monoacylglycerols can be unstable in aqueous solutions and may isomerize or hydrolyze over time.[2]

Conclusion

The successful dissolution of this compound is a prerequisite for its use in biological assays. The protocols outlined in this document provide robust methods for preparing soluble and biologically active solutions of this lipid. Researchers should select the protocol best suited for their experimental system and perform necessary optimizations and controls to ensure reliable and reproducible results.

References

Application Notes and Protocols for 1-(8Z-tetradecenoyl)-rac-glycerol as a Substrate for Lipase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(8Z-tetradecenoyl)-rac-glycerol is a monoacylglycerol containing a C14:1 fatty acid chain. It serves as a potential substrate for various lipases, including monoacylglycerol lipase (B570770) (MAGL) and diacylglycerol lipase (DAGL), which are critical enzymes in lipid metabolism and signaling pathways. Notably, these enzymes are involved in the endocannabinoid system, where they regulate the levels of signaling lipids like 2-arachidonoylglycerol (B1664049) (2-AG)[1]. The study of lipase activity with specific monoacylglycerol substrates such as this compound is crucial for understanding enzyme substrate specificity, developing enzyme inhibitors, and elucidating metabolic pathways.

These application notes provide an overview of the utility of this compound as a lipase substrate and detail protocols for assessing lipase activity.

Data Presentation

Currently, specific kinetic data such as Km and Vmax for the enzymatic hydrolysis of this compound by specific lipases are not extensively available in the public domain. However, general principles of lipase substrate specificity suggest that the length and saturation of the fatty acid chain influence the rate of hydrolysis[2][3]. Lipases exhibit selectivity based on the acyl chain length, with some preferring short, medium, or long-chain fatty acids[3][4]. For instance, pancreatic lipase shows higher activity towards triglycerides with fatty acid chain lengths in the C2-C8 range[2]. The activity of a specific lipase on this compound would need to be determined empirically.

The following table provides a template for summarizing experimentally determined quantitative data for lipase activity using this compound as a substrate.

Enzyme NameSource Organism/Cell LineSubstrate Concentration (µM)Km (µM)Vmax (µmol/min/mg)Specific Activity (U/mg)Inhibitor (if any)IC50 (nM)Reference
Example: Monoacylglycerol Lipase (MAGL)Human recombinant10-500Data not availableData not availableData not availableJZL184Data not available
Example: Diacylglycerol Lipase α (DAGLα)Murine brain homogenate10-500Data not availableData not availableData not availableDH376Data not available

Experimental Protocols

Given the lack of a specific, published protocol for this compound, a general spectrophotometric method for assessing monoacylglycerol lipase activity is adapted below. This method is based on the detection of free fatty acids released upon hydrolysis of the monoacylglycerol.

Protocol 1: Spectrophotometric Assay for Lipase Activity

This protocol is adapted from methods used for other monoacylglycerol substrates and relies on the colorimetric detection of the released fatty acid[5][6].

1. Principle:

The lipase hydrolyzes this compound to release (8Z)-tetradecenoic acid and glycerol. The liberated free fatty acid (FFA) can be quantified using a colorimetric method, for example, by forming a complex with a dye like Rhodamine 6G, which can be measured spectrophotometrically[7].

2. Materials:

  • Substrate: this compound

  • Enzyme Source: Purified lipase, cell lysate, or tissue homogenate

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA

  • Rhodamine 6G Reagent: Prepared by dissolving Rhodamine 6G in a suitable buffer and solvent system to allow for complex formation with fatty acids[7].

  • Stopping Reagent: e.g., Acetone/Ethanol/H₂SO₄ mixture[7]

  • Extraction Solvent: n-Hexane

  • Microplate Reader or Spectrophotometer

3. Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol). Prepare working solutions by diluting the stock in the assay buffer. Sonication may be required to ensure proper dispersion of the substrate in the aqueous buffer.

  • Enzyme Preparation: Prepare the enzyme solution (purified enzyme, cell lysate, or tissue homogenate) in the assay buffer to the desired concentration.

  • Reaction Setup:

    • In a microcentrifuge tube or a well of a microplate, add the desired volume of the substrate working solution.

    • Pre-incubate the substrate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

    • To initiate the reaction, add the enzyme solution to the substrate and mix gently. The final reaction volume will depend on the assay format.

    • Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding the stopping reagent.

  • Fatty Acid Extraction: Add the extraction solvent (n-hexane) to the reaction mixture, vortex vigorously, and centrifuge to separate the phases. The released (8Z)-tetradecenoic acid will partition into the upper hexane (B92381) layer.

  • Colorimetric Detection:

    • Transfer an aliquot of the hexane layer to a new tube or well.

    • Add the Rhodamine 6G reagent and incubate for a sufficient time for color development (e.g., 10 minutes at room temperature)[7].

    • Measure the absorbance at the appropriate wavelength (e.g., 513 nm for the Rhodamine 6G-fatty acid complex)[7].

  • Standard Curve: Prepare a standard curve using known concentrations of (8Z)-tetradecenoic acid to determine the amount of fatty acid released in the enzymatic reaction.

  • Calculation: Calculate the lipase activity based on the amount of fatty acid produced per unit time per amount of enzyme.

Protocol 2: LC-MS Based Assay for Lipase Activity

This method offers high specificity and sensitivity for the direct quantification of the product, (8Z)-tetradecenoic acid[8][9].

1. Principle:

The lipase reaction is performed, and the product, (8Z)-tetradecenoic acid, is extracted and quantified using liquid chromatography-mass spectrometry (LC-MS).

2. Materials:

  • Substrate: this compound

  • Enzyme Source: Purified lipase, cell lysate, or tissue homogenate

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Internal Standard: A deuterated or ¹³C-labeled fatty acid (e.g., deuterated palmitic acid) for accurate quantification.

  • Extraction Solvent: e.g., Chloroform:Methanol (2:1, v/v)

  • LC-MS system

3. Procedure:

  • Reaction Setup: Perform the enzymatic reaction as described in Protocol 1 (steps 3.1 to 3.3).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding ice-cold extraction solvent containing the internal standard.

    • Vortex the mixture and centrifuge to separate the organic and aqueous phases.

    • Carefully collect the organic phase containing the lipids.

  • Sample Preparation: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol).

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Separate the lipids using a suitable C18 reverse-phase column.

    • Detect and quantify (8Z)-tetradecenoic acid and the internal standard using mass spectrometry in negative ion mode.

  • Quantification: Calculate the concentration of (8Z)-tetradecenoic acid in the sample by comparing its peak area to that of the internal standard, using a standard curve generated with known amounts of the analyte and a fixed amount of the internal standard.

Mandatory Visualizations

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG Diacylglycerol PIP2->DAG DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL Substrate PLC Phospholipase C PLC->PIP2 Hydrolyzes TwoAG 2-Arachidonoyl- glycerol (2-AG) DAGL->TwoAG Produces MAGL Monoacylglycerol Lipase (MAGL) AA Arachidonic Acid MAGL->AA Produces Glycerol Glycerol MAGL->Glycerol Produces TwoAG->MAGL Substrate Receptor GPCR Receptor->PLC Activates Ligand Ligand Ligand->Receptor Activation

Caption: Biosynthesis and degradation of 2-arachidonoylglycerol (2-AG).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Substrate Prepare Substrate (this compound) Incubate Incubate Substrate and Enzyme Substrate->Incubate Enzyme Prepare Enzyme Solution Enzyme->Incubate Stop Stop Reaction Incubate->Stop Extract Extract Fatty Acid Stop->Extract Detect Detect Product (Spectrophotometry or LC-MS) Extract->Detect Calculate Calculate Lipase Activity Detect->Calculate

Caption: General workflow for a lipase activity assay.

Logical Relationship

logical_relationship cluster_factors Factors Influencing Lipase Activity cluster_outcome Outcome Substrate Substrate Structure (Fatty Acid Chain Length & Saturation) Activity Measured Lipase Activity (Rate of Hydrolysis) Substrate->Activity Enzyme Enzyme Properties (Source, Purity, Concentration) Enzyme->Activity Conditions Reaction Conditions (pH, Temperature, Time) Conditions->Activity

Caption: Factors influencing the outcome of a lipase activity assay.

References

Application of 1-(8Z)-Tetradecenoyl-rac-glycerol in Membrane Fluidity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

1-(8Z)-Tetradecenoyl-rac-glycerol is a monounsaturated monoacylglycerol. The presence of a cis double bond within its C14 acyl chain introduces a kink, which is hypothesized to disrupt the tight packing of adjacent phospholipid acyl chains within a biological membrane. This structural feature makes 1-(8Z)-tetradecenoyl-rac-glycerol a valuable tool for experimentally increasing membrane fluidity. By modulating this fundamental biophysical property, researchers can elucidate the intricate relationship between the physical state of the cell membrane and a wide array of cellular functions.

Principle of Action

The incorporation of 1-(8Z)-tetradecenoyl-rac-glycerol into a lipid bilayer increases the average distance between phospholipid molecules. This expansion of free volume within the hydrophobic core of the membrane enhances the rotational and lateral mobility of membrane components, including lipids and embedded proteins. Consequently, there is a decrease in the overall order of the membrane and a corresponding increase in its fluidity.

Key Applications

  • Elucidation of Membrane-Bound Enzyme Function: The catalytic activity and conformational dynamics of many integral and peripherally associated membrane proteins are exquisitely sensitive to the fluidity of their lipid microenvironment. 1-(8Z)-tetradecenoyl-rac-glycerol can be employed to systematically investigate the impact of increased membrane fluidity on enzyme kinetics, substrate binding, and allosteric regulation.

  • Investigation of Cellular Signaling Cascades: A multitude of signal transduction pathways are initiated at the plasma membrane and are dependent on the lateral diffusion and interaction of receptors, G-proteins, and effector enzymes. By altering membrane fluidity, researchers can explore the influence of the membrane's physical state on protein-protein interactions, the formation of signaling complexes, and the generation of lipid-derived second messengers.

  • Drug Discovery and Development: The permeability, partitioning, and ultimate efficacy of many pharmaceutical compounds are influenced by the fluidity of target cell membranes. 1-(8Z)-tetradecenoyl-rac-glycerol can be utilized to formulate model membranes with varying degrees of fluidity, providing a platform to screen and characterize the membrane-interactive properties of drug candidates.

  • Fundamental Biophysics of Lipid Bilayers: This monoacylglycerol serves as a useful component in model membrane systems, such as liposomes and supported lipid bilayers, for studying the principles of lipid packing, phase behavior, and the formation and stability of lipid domains.

Data Presentation

The following tables present hypothetical quantitative data illustrating the expected effects of incorporating 1-(8Z)-tetradecenoyl-rac-glycerol into model lipid membranes, as measured by two standard fluorescence-based assays.

Table 1: Hypothetical Effect of 1-(8Z)-Tetradecenoyl-rac-glycerol on DPH Fluorescence Anisotropy in Model Membranes

Concentration of 1-(8Z)-tetradecenoyl-rac-glycerol (mol%)Fluorescence Anisotropy (r)Standard Deviation
0 (Control)0.3300.015
50.2850.012
100.2400.018
200.1950.014

A decrease in fluorescence anisotropy (r) of the probe DPH corresponds to an increase in membrane fluidity.

Table 2: Hypothetical Effect of 1-(8Z)-Tetradecenoyl-rac-glycerol on Laurdan Generalized Polarization (GP) in Model Membranes

Membrane CompositionLaurdan GP ValueStandard Deviation
Liquid-ordered (Lo) phase (Control)0.550.03
Lo phase + 10 mol% 1-(8Z)-tetradecenoyl-rac-glycerol0.350.04
Liquid-disordered (Ld) phase (Control)-0.150.02
Ld phase + 10 mol% 1-(8Z)-tetradecenoyl-rac-glycerol-0.250.03

A decrease in the Laurdan GP value indicates a more disordered and fluid membrane environment with increased water penetration into the bilayer interface.

Experimental Protocols

Protocol 1: Determination of Membrane Fluidity using DPH Fluorescence Anisotropy

Objective: To quantify the effect of 1-(8Z)-tetradecenoyl-rac-glycerol on the fluidity of model lipid membranes using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Materials:

  • 1-(8Z)-Tetradecenoyl-rac-glycerol

  • Base phospholipid(s) (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)

  • DPH

  • Chloroform, HPLC grade

  • Assay Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Spectrofluorometer equipped with polarizers

  • Liposome extruder with 100 nm polycarbonate membranes

Procedure:

  • Liposome Preparation:

    • Prepare stock solutions of the phospholipid(s) and 1-(8Z)-tetradecenoyl-rac-glycerol in chloroform.

    • Combine the lipid solutions in glass vials to achieve the desired molar ratios.

    • Dry the lipid mixture to a thin film under a gentle stream of nitrogen gas.

    • Remove residual solvent by placing the vials under high vacuum for at least 2 hours.

    • Hydrate the lipid film with the assay buffer to a final concentration of 1 mg/mL, followed by vigorous vortexing to form multilamellar vesicles (MLVs).

    • Perform 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the MLV suspension 11-21 times through a 100 nm polycarbonate membrane to generate a homogenous population of large unilamellar vesicles (LUVs).

  • DPH Labeling:

    • Prepare a 2 mM stock solution of DPH in tetrahydrofuran.

    • Add the DPH stock solution to the LUV suspension to a final lipid:probe molar ratio of 200:1, with immediate vortexing.

    • Incubate the mixture for at least 30 minutes at room temperature in the dark.

  • Fluorescence Anisotropy Measurement:

    • Set the spectrofluorometer to an excitation wavelength of 360 nm and an emission wavelength of 430 nm.

    • Allow the sample to equilibrate to the desired temperature in the cuvette holder.

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Calculate the fluorescence anisotropy (r) using the equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) The G-factor (G = I_HV / I_HH) is an instrument-specific correction factor.

Protocol 2: Determination of Membrane Fluidity using Laurdan Generalized Polarization (GP)

Objective: To evaluate changes in lipid packing and hydration at the bilayer interface induced by 1-(8Z)-tetradecenoyl-rac-glycerol using the fluorescent probe Laurdan.

Materials:

  • 1-(8Z)-Tetradecenoyl-rac-glycerol

  • Base phospholipid(s)

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Chloroform, HPLC grade

  • Assay Buffer

  • Spectrofluorometer

  • Liposome extruder with 100 nm polycarbonate membranes

Procedure:

  • Liposome Preparation with Laurdan:

    • Prepare stock solutions of the lipids and Laurdan in chloroform.

    • Combine the lipids and Laurdan in a glass vial to achieve the desired molar ratios, with a typical lipid:Laurdan molar ratio of 500:1.

    • Follow steps 1.3 to 1.7 from Protocol 1 to generate Laurdan-containing LUVs.

  • Generalized Polarization (GP) Measurement:

    • Set the spectrofluorometer to an excitation wavelength of 350 nm.

    • Allow the sample to equilibrate to the desired temperature.

    • Record the fluorescence emission spectrum from 400 nm to 550 nm.

    • Determine the fluorescence intensities at 440 nm (I_440) and 490 nm (I_490).

    • Calculate the Generalized Polarization (GP) value using the equation: GP = (I_440 - I_490) / (I_440 + I_490)

Visualizations

G Experimental Workflow for Membrane Fluidity Analysis cluster_prep Liposome Preparation cluster_dph DPH Assay cluster_laurdan Laurdan Assay prep1 Lipid Mixing (Phospholipid + 1-(8Z)-tetradecenoyl-rac-glycerol) prep2 Solvent Evaporation (Lipid Film Formation) prep1->prep2 prep3 Hydration (Formation of MLVs) prep2->prep3 prep4 Freeze-Thaw Cycles prep3->prep4 prep5 Extrusion (Formation of LUVs) prep4->prep5 dph1 DPH Labeling of LUVs prep5->dph1 laurdan1 Laurdan Labeling of LUVs prep5->laurdan1 dph2 Fluorescence Anisotropy Measurement dph1->dph2 dph3 Data Analysis (Calculate 'r') dph2->dph3 laurdan2 Fluorescence Emission Scan laurdan1->laurdan2 laurdan3 Data Analysis (Calculate GP) laurdan2->laurdan3

Caption: Workflow for assessing membrane fluidity using DPH and Laurdan.

G Impact of Membrane Fluidity on a G-Protein Coupled Receptor (GPCR) Signaling Pathway gpcr GPCR g_protein G-Protein gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production ligand Ligand ligand->gpcr Binding fluidity_modulator 1-(8Z)-tetradecenoyl-rac-glycerol (Increases Fluidity) cluster_membrane cluster_membrane fluidity_modulator->cluster_membrane Alters Microenvironment cellular_response Cellular Response second_messenger->cellular_response Initiation

Caption: Modulation of GPCR signaling by increased membrane fluidity.

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 1-(8Z-Tetradecenoyl)-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 1-(8Z-tetradecenoyl)-rac-glycerol in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound is a monoglyceride, a type of lipid. Its long hydrocarbon tail (a C14 fatty acid chain) is hydrophobic, meaning it repels water. This lipophilic nature leads to very low solubility in aqueous solutions, causing the molecules to aggregate and precipitate.

Q2: What are the initial signs of solubility issues with this compound in my experiment?

A2: Signs of solubility problems include:

  • Visible precipitates or a cloudy appearance in your stock solution or final assay medium.

  • Inconsistent results between experimental replicates.

  • Lower than expected biological activity, which may indicate that the actual concentration of the solubilized compound is lower than calculated.[1]

Q3: What are the primary methods to improve the solubility of this monoglyceride?

A3: The most common strategies involve using co-solvents, detergents, cyclodextrins, or forming complexes with carrier proteins like bovine serum albumin (BSA). Each method has its advantages and is suitable for different experimental applications.

Q4: Can I directly dissolve this compound in my aqueous buffer by heating or sonicating?

A4: While gentle heating and sonication can help disperse the lipid and break up small aggregates, they are unlikely to achieve a true solution at higher concentrations due to the inherent hydrophobicity of the molecule. These methods are often used in conjunction with other solubilization techniques but are generally insufficient on their own for achieving stable, clear solutions. Precipitates may redissolve with warming and sonication, but it is crucial to ensure complete dissolution before use.[2]

Q5: How do I choose the best solubilization method for my experiment?

A5: The choice of method depends on your specific experimental requirements:

  • For cell culture experiments: Co-solvent methods (with a very low final solvent concentration) or complexation with BSA are generally preferred to minimize cellular toxicity.

  • For in vitro enzymatic assays: Detergents (used above their critical micelle concentration) or cyclodextrins can be effective, provided they do not interfere with the assay components.

  • For formulation development: Lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) are often explored.

Troubleshooting Guides

Issue 1: Precipitate forms when preparing a working solution in aqueous buffer.

Potential Cause Troubleshooting Steps
Exceeded Solubility Limit The concentration of the monoglyceride is too high for the chosen solubilization method.
Solution: Decrease the final concentration of this compound. Determine the minimum effective concentration required for your experiment.
Inadequate Mixing Pipetting a concentrated stock solution directly into the aqueous buffer without sufficient mixing can cause localized high concentrations and immediate precipitation.
Solution: Add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring to ensure rapid and uniform dispersion.[1]
Incorrect pH or Ionic Strength The pH and salt concentration of your buffer can influence the solubility and stability of the lipid preparation.
Solution: Empirically test the solubility in buffers with different pH values and ionic strengths to identify the optimal conditions for your experiment.
"Salting Out" Effect High salt concentrations in the buffer can decrease the solubility of hydrophobic compounds.
Solution: If experimentally feasible, consider reducing the salt concentration of your buffer.

Issue 2: The solution appears cloudy or opalescent.

Potential Cause Troubleshooting Steps
Formation of Micelles or Aggregates Even if not visibly precipitated, the monoglyceride can form aggregates or micelles that scatter light, leading to a cloudy appearance.
Solution: This may be acceptable for some applications. For others requiring a clear solution, consider filtering through a syringe filter (0.22 µm) if the aggregates are large enough. Alternatively, a different solubilization method may be necessary.
Detergent Concentration is Below the CMC If using a detergent, a concentration below the critical micelle concentration (CMC) will not effectively form micelles to solubilize the lipid.
Solution: Increase the detergent concentration to be at least twice the CMC in the final solution to ensure micelle formation.[3]

Quantitative Data on Solubilizing Agents

Table 1: Common Co-solvents for Preparing Lipid Stock Solutions

Co-solventTypical Stock ConcentrationMaximum Recommended Final Concentration in Cell CultureNotes
Ethanol (B145695)10-100 mM< 0.5% (v/v)Lower toxicity compared to other alcohols.[4]
Dimethyl Sulfoxide (DMSO)10-100 mM< 0.5% (v/v)A powerful solvent, but can have biological effects on cells.
Methanol1-10 mg/mLNot typically used directly in final cell culture mediaOften used to prepare an initial lipid solution which is then dried down before reconstitution in a more biocompatible vehicle.[5]

Table 2: Properties of Selected Detergents for Solubilization

DetergentTypeCritical Micelle Concentration (CMC) in waterAggregation NumberNotes
Sodium Dodecyl Sulfate (SDS)Anionic6-8 mM[6]62A strong, denaturing detergent.[7]
CHAPSZwitterionic4-8 mM10Less denaturing than ionic detergents.[7]
Triton™ X-100Non-ionic~0.24 mM140A mild, non-denaturing detergent, but can interfere with UV spectroscopy.
n-Dodecyl-β-D-maltoside (DDM)Non-ionic~0.17 mM98A mild, non-denaturing detergent often used for membrane proteins.

Table 3: Common Cyclodextrins for Inclusion Complexation

Cyclodextrin (B1172386)PropertiesTypical Molar Ratio (Lipid:Cyclodextrin)
α-CyclodextrinCan form inclusion complexes with fatty acids and complex lipids.[8]1:1 to 1:10 (Optimization required)
β-CyclodextrinHas limited aqueous solubility itself.1:1 to 1:10 (Optimization required)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Higher aqueous solubility and low toxicity.1:1 to 1:10 (Optimization required)
Methyl-β-cyclodextrin (MβCD)Can be used to exchange membrane lipids.[1]1:1 to 1:10 (Optimization required)

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (Ethanol)

This protocol is suitable for preparing a stock solution that can be diluted into an aqueous buffer.

  • Preparation of Stock Solution:

    • Accurately weigh the desired amount of this compound in a sterile glass vial.

    • Add pure ethanol to the vial to achieve a high-concentration stock solution (e.g., 10-100 mM).

    • Vortex or sonicate the mixture until the monoglyceride is completely dissolved, resulting in a clear solution.

    • Store the stock solution at -20°C, tightly sealed to prevent evaporation.

  • Preparation of Working Solution:

    • Pre-warm your aqueous buffer to the desired experimental temperature.

    • While vigorously vortexing the aqueous buffer, add the required volume of the ethanolic stock solution dropwise.

    • Ensure the final concentration of ethanol in the aqueous solution is low (e.g., <0.5%) to avoid adverse effects on your experimental system.

Protocol 2: Solubilization using a Detergent

This method is often used for in vitro assays where cell viability is not a concern.

  • Detergent Selection: Choose a detergent appropriate for your application (see Table 2). Non-ionic detergents are generally milder.

  • Preparation of Detergent-Monoglyceride Solution:

    • Prepare a stock solution of the chosen detergent in your aqueous buffer at a concentration well above its CMC (e.g., 10x CMC).

    • Prepare a high-concentration stock solution of this compound in a co-solvent like ethanol (as described in Protocol 1).

    • While vortexing the detergent solution, slowly add the monoglyceride stock solution to achieve the desired final concentration.

    • Ensure the final detergent concentration remains above the CMC (ideally at least 2x the CMC).[3]

Protocol 3: Solubilization using Cyclodextrins

This protocol is useful for increasing the aqueous solubility of the monoglyceride by forming an inclusion complex.

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its good water solubility and low toxicity.

  • Preparation of the Inclusion Complex:

    • Prepare a solution of HP-β-CD in your aqueous buffer.

    • Slowly add the this compound powder to the cyclodextrin solution while stirring. A 1:1 molar ratio is a good starting point, but this may need to be optimized.

    • Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate complex formation.

    • The resulting solution may be filtered through a 0.22 µm syringe filter to remove any uncomplexed lipid.

Protocol 4: Solubilization by Complexation with Bovine Serum Albumin (BSA)

This method is widely used for delivering fatty acids and other lipids to cells in culture.

  • Preparation of Lipid Stock in Organic Solvent:

    • Dissolve this compound in methanol:water (95:5) to a concentration of approximately 0.5 mg/mL.[5]

    • Sonicate until the lipid is suspended.

  • Preparation of Lipid Film:

    • Transfer the desired amount of the methanolic lipid solution to a glass tube.

    • Evaporate the solvent under a stream of dry nitrogen or using a speed vacuum to form a thin lipid film on the wall of the tube.

  • Complexation with BSA:

    • Prepare a solution of fatty acid-free BSA in sterile water or buffer (e.g., 4 mg/mL).[5]

    • Add the BSA solution to the glass tube containing the lipid film to achieve the desired final lipid concentration (e.g., 125 µM).[5]

    • Incubate the mixture at 37°C for 30 minutes, with occasional vortexing or sonication, to facilitate the complete dissolution of the lipid film into a lipid-BSA complex.[5]

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Solubilization Methods cluster_process Processing cluster_end Final Preparation Lipid This compound (Solid) CoSolvent Dissolve in Co-solvent (e.g., Ethanol) Lipid->CoSolvent Detergent Disperse in Detergent Solution (>CMC) Lipid->Detergent Cyclodextrin Complex with Cyclodextrin Lipid->Cyclodextrin BSA Complex with BSA Lipid->BSA Stock High-Concentration Stock Solution CoSolvent->Stock Detergent->Stock Cyclodextrin->Stock BSA->Stock Dilution Dilute into Aqueous Buffer Stock->Dilution FinalSolution Working Aqueous Solution/Suspension Dilution->FinalSolution

Caption: General workflow for solubilizing this compound.

co_solvent_workflow Start Weigh Solid Monoglyceride AddEthanol Add Ethanol Start->AddEthanol Dissolve Vortex/Sonicate to Dissolve AddEthanol->Dissolve StockSolution Clear Ethanolic Stock Solution Dissolve->StockSolution Dilute Add dropwise to vortexing buffer StockSolution->Dilute FinalSolution Final Aqueous Working Solution Dilute->FinalSolution

Caption: Workflow for the co-solvent solubilization method.

bsa_complexation_workflow Start Dissolve Monoglyceride in Methanol DryDown Evaporate Solvent (Nitrogen Stream) Start->DryDown LipidFilm Thin Lipid Film DryDown->LipidFilm AddBSA Add Fatty Acid-Free BSA Solution LipidFilm->AddBSA Incubate Incubate at 37°C with Agitation AddBSA->Incubate FinalComplex Soluble Lipid-BSA Complex Incubate->FinalComplex

Caption: Workflow for solubilization via complexation with BSA.

References

Technical Support Center: Optimizing LC-MS Signal for 1-(8Z-tetradecenoyl)-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Liquid Chromatography-Mass Spectrometry (LC-MS) signal for 1-(8Z-tetradecenoyl)-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when analyzing this compound by LC-MS?

A1: Common issues include low signal intensity, poor peak shape, in-source fragmentation, and difficulty with quantification due to adduct formation variability. These problems can often be traced back to suboptimal sample preparation, chromatographic conditions, or mass spectrometry source parameters.

Q2: Which ionization mode, positive or negative, is better for this compound?

A2: Positive electrospray ionization (ESI) is generally preferred for monoacylglycerols like this compound.[1] In positive mode, it readily forms protonated molecules [M+H]+ or adducts with cations like ammonium (B1175870) [M+NH4]+, sodium [M+Na]+, or lithium [M+Li]+, which typically yield higher signal intensity.[1][2] Negative ESI can also be used, but may result in lower sensitivity for this class of lipids.[3]

Q3: What are the expected adducts for this compound in positive ESI mode?

A3: You can expect to observe several adducts. The most common are the ammonium adduct [M+NH4]+ when using ammonium-based mobile phase additives, and sodium [M+Na]+ or potassium [M+K]+ adducts, which are often present as contaminants in solvents and glassware.[4][5] The choice of adduct can influence fragmentation patterns and overall signal stability.[2]

Q4: How can I improve the signal intensity of my analyte?

A4: To boost the signal, consider optimizing the following:

  • Mobile Phase Additives: The addition of ammonium formate (B1220265) or ammonium acetate (B1210297) (e.g., 5 mM) to the mobile phase can promote the formation of [M+NH4]+ adducts, which often provide a strong and stable signal.[6]

  • ESI Source Parameters: Systematically optimize parameters like capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature to enhance ionization efficiency and reduce in-source fragmentation.[7][8][9]

  • Chromatography: Ensure good peak shape and separation from interfering compounds. Highly organic mobile phases, such as those used in HILIC, can improve ESI efficiency through better desolvation.[10]

Q5: I am observing multiple peaks for my standard. What could be the cause?

A5: Multiple peaks can arise from several sources:

  • Isomers: The "rac-glycerol" in the name indicates a racemic mixture of sn-1 and sn-3 isomers. Depending on the selectivity of your chromatographic column, you may see partial or complete separation of these enantiomers.[11][12] Additionally, acyl migration can lead to the formation of the sn-2 isomer, which can also be separated chromatographically.

  • Different Adducts: If the mass spectrometer is detecting multiple adducts (e.g., [M+H]+, [M+NH4]+, [M+Na]+) of the same compound, these may appear as chromatographically co-eluting peaks in the extracted ion chromatograms for each adduct.

  • In-source Fragmentation: High source temperatures or voltages can cause the molecule to fragment within the ion source, leading to the appearance of fragment ions that may be mistaken for other compounds.[7][8]

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Signal

This guide provides a systematic approach to troubleshooting low or absent signal for this compound.

Troubleshooting Workflow for Low Signal Intensity

cluster_ms Mass Spectrometer cluster_lc Liquid Chromatograph cluster_sample Sample start Start: Low/No Signal check_ms Verify MS System Performance (Tune/Calibration) start->check_ms check_lc Check LC System (Pressure, Flow Rate) check_ms->check_lc MS OK check_sample Evaluate Sample Integrity and Preparation check_lc->check_sample LC OK optimize_ms Optimize MS Parameters (Source, Adducts) check_sample->optimize_ms Sample OK optimize_lc Optimize LC Method (Column, Mobile Phase) optimize_ms->optimize_lc Signal Still Low success Signal Optimized optimize_lc->success Improvement Seen start Start: Poor Peak Shape check_column Inspect Column and Guard Column start->check_column check_solvent Verify Sample Solvent and Mobile Phase Compatibility check_column->check_solvent Column OK check_connections Check for Dead Volumes in Tubing/Fittings check_solvent->check_connections Solvents Compatible check_isomers Consider Isomer Separation check_connections->check_isomers Connections OK success Peak Shape Improved check_isomers->success Optimized Separation

References

Technical Support Center: Troubleshooting HPLC Analysis of 1-(8Z-tetradecenoyl)-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-(8Z-tetradecenoyl)-rac-glycerol.

Troubleshooting Guide

This section addresses the common issue of peak tailing for this compound in a question-and-answer format, providing potential causes and actionable solutions.

Question: Why is the chromatographic peak for my this compound tailing?

Answer:

Peak tailing in the HPLC analysis of this compound is a common problem that can compromise resolution and the accuracy of quantification. The primary causes can be categorized into four main areas: column-related issues, mobile phase composition, sample-related problems, and instrumental factors.

1. Column-Related Issues:

  • Secondary Interactions with the Stationary Phase: The most frequent cause of peak tailing for polar lipids like monoglycerides (B3428702) is the interaction between the analyte and active sites on the column's stationary phase.[1] Residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns are a primary culprit. These acidic sites can interact with the polar headgroup of the monoglyceride, leading to a secondary retention mechanism that results in a tailed peak.

  • Column Contamination and Degradation: Accumulation of strongly retained sample components or impurities on the column can lead to active sites that cause peak tailing.[1] Over time, the stationary phase can also degrade, especially when operating at extreme pH values, leading to poor peak shape. A void at the column inlet, caused by pressure shocks or dissolution of the silica (B1680970) bed, can also lead to peak distortion.

  • Inappropriate Column Choice: Using a column that is not well-suited for lipid analysis can result in peak tailing. Columns with a high density of residual silanols are more prone to this issue.

2. Mobile Phase Composition:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanol groups on the stationary phase. At a mid-range pH, these silanols can be deprotonated and negatively charged, increasing their interaction with polar analytes.[1]

  • Lack of Mobile Phase Additives: Mobile phase additives can significantly improve peak shape by minimizing secondary interactions. Without them, the analyte is more likely to interact with the stationary phase in undesirable ways.

3. Sample-Related Issues:

  • Sample Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to a non-ideal chromatographic process and resulting in peak tailing.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase HPLC) than the mobile phase, it can cause peak distortion, including tailing.

  • Sample Purity: The presence of impurities in the sample, such as free fatty acids or other glycerides, can sometimes interfere with the chromatography and affect peak shape.

4. Instrumental Factors:

  • Extra-Column Volume: Excessive tubing length or a large internal diameter of the tubing between the injector, column, and detector can contribute to band broadening and peak tailing.

  • Leaking Fittings: Poorly connected fittings can cause disturbances in the flow path, leading to distorted peak shapes.

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should check if I observe peak tailing?

A1: Start by examining your column's history and the mobile phase composition. If the column is old or has been used with diverse samples, contamination is a likely cause. Also, ensure your mobile phase pH is appropriate and contains suitable additives to minimize secondary interactions.

Q2: How can I improve the peak shape of this compound using the mobile phase?

A2: Optimizing the mobile phase is a critical step. For many lipids, using a slightly acidic mobile phase in the pH range of 3-5 can improve peak shape.[1] Incorporating additives is also highly recommended. A small amount of a weak acid, like 0.1% formic acid or acetic acid, can help to suppress the ionization of residual silanol groups.[1] Additionally, adding a salt like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) at a concentration of 5-10 mM can help to mask the silanol groups, further improving peak symmetry.[1]

Q3: What type of HPLC column is best for analyzing this compound?

A3: A reversed-phase C18 column is commonly used for the analysis of monoglycerides.[1] To minimize peak tailing, it is advisable to use a modern, high-purity silica column that is well end-capped. End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound to reduce their activity.

Q4: Can my sample preparation be causing peak tailing?

A4: Yes, sample preparation plays a crucial role. Ensure that your sample is fully dissolved in a solvent that is compatible with your initial mobile phase conditions. Ideally, the sample solvent should be the same as or weaker than the mobile phase. Also, be mindful of the sample concentration to avoid overloading the column. If your sample contains a high concentration of interfering substances, a purification step, such as solid-phase extraction (SPE), may be necessary.

Q5: How do I know if my column is contaminated or degraded?

A5: A sudden decrease in performance, such as the appearance of peak tailing or split peaks for previously symmetrical peaks, can indicate column contamination. You can try flushing the column with a strong solvent (like isopropanol (B130326) for a reversed-phase column) to remove strongly retained compounds.[1] If this does not resolve the issue, and the column has been in use for a long time, it may be degraded and require replacement.

Data Presentation

Table 1: Mobile Phase Optimization Strategies for Improved Peak Shape of this compound

ParameterRecommended Range/ValueRationale
Mobile Phase pH 3 - 5Suppresses the ionization of residual silanol groups on the stationary phase, reducing secondary interactions.[1]
Formic Acid / Acetic Acid 0.1% (v/v)Acts as a weak acid to control the mobile phase pH and protonate silanol groups.[1]
Ammonium Formate / Acetate 5 - 10 mMThese salts help to mask residual silanol groups, preventing them from interacting with the analyte.[1]
Organic Modifier Acetonitrile, Methanol (B129727), IsopropanolThe choice and ratio of organic solvent will affect retention and selectivity. Acetonitrile is commonly used for monoglyceride analysis.

Experimental Protocols

Key Experiment: Reversed-Phase HPLC Analysis of this compound

This protocol outlines a general method for the analysis of this compound that can be adapted and optimized to address peak tailing issues.

1. Sample Preparation:

  • Accurately weigh a known amount of this compound standard or sample.

  • Dissolve the sample in a suitable solvent, such as a mixture of methanol and chloroform (B151607) (1:1, v/v), to a final concentration of approximately 1 mg/mL.

  • If necessary, dilute the sample further with the initial mobile phase to avoid column overload.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with end-capping.

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) containing 10 mM ammonium formate and 0.1% formic acid.[1]

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) containing 10 mM ammonium formate and 0.1% formic acid.[1]

  • Gradient Program: A gradient elution is often necessary for samples containing lipids with a range of polarities. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 - 20 µL.

  • Detector: ELSD or MS, as appropriate for the analyte.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound check_column 1. Assess Column Condition - Is the column old or contaminated? - Is it the correct type (end-capped C18)? start->check_column check_mobile_phase 2. Evaluate Mobile Phase - Is the pH between 3-5? - Are additives (formic acid, ammonium formate)  present at the correct concentration? check_column->check_mobile_phase If 'No' to issues solution_column Action: - Flush with strong solvent (e.g., Isopropanol). - Replace with a new, end-capped C18 column. check_column->solution_column If 'Yes' to issues check_sample 3. Review Sample & Injection - Is the injection volume/concentration too high? - Is the sample solvent weaker than the mobile phase? check_mobile_phase->check_sample If 'Yes' to optimal conditions solution_mobile_phase Action: - Adjust pH to 3-5. - Add 0.1% formic acid and/or 10 mM ammonium formate. check_mobile_phase->solution_mobile_phase If 'No' to optimal conditions check_system 4. Inspect HPLC System - Are there any leaks? - Is extra-column volume minimized? check_sample->check_system If 'No' to issues solution_sample Action: - Reduce injection volume or dilute the sample. - Dissolve the sample in the initial mobile phase. check_sample->solution_sample If 'Yes' to issues solution_system Action: - Tighten all fittings. - Use shorter, narrower ID tubing. check_system->solution_system If 'Yes' to issues end Symmetrical Peak Achieved check_system->end If 'No' to issues solution_column->check_mobile_phase solution_mobile_phase->check_sample solution_sample->check_system solution_system->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Caption: HPLC experimental workflow for monoglyceride analysis.

References

Technical Support Center: Mass Spectrometry Analysis of 1-(8Z-tetradecenoyl)-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 1-(8Z-tetradecenoyl)-rac-glycerol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the detection and characterization of this monoacylglycerol, with a specific focus on managing adduct formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties for mass spectrometry?

A1: this compound is a monoacylglycerol (MAG) lipid. For mass spectrometry, its key properties are:

  • Molecular Formula: C₁₇H₃₂O₄

  • Monoisotopic Mass: 300.2301 g/mol

  • Structure: It consists of a glycerol (B35011) backbone esterified with one 14-carbon monounsaturated fatty acid (tetradecenoic acid) at the sn-1 position. The presence of hydroxyl groups on the glycerol backbone and the ester linkage makes it susceptible to forming various adducts in electrospray ionization (ESI).

Q2: What are the common adducts observed for this compound in positive ion mode ESI-MS?

A2: In positive ion mode ESI-MS, this compound commonly forms several adducts. The expected m/z values for the most common adducts are listed in the table below. The presence of multiple adducts can split the analyte signal, reducing sensitivity for the ion of interest and complicating data interpretation.

Adduct IonTheoretical m/z
[M+H]⁺301.2373
[M+NH₄]⁺318.2638
[M+Na]⁺323.2196
[M+K]⁺339.1935

Q3: Why is controlling adduct formation important for the analysis of this compound?

A3: Controlling adduct formation is crucial for several reasons:

  • Sensitivity: The formation of multiple adducts distributes the total ion current for the analyte across several species, which can decrease the signal-to-noise ratio for the desired adduct and potentially lead to the analyte not being detected, especially at low concentrations.

  • Quantitative Accuracy: Inconsistent adduct formation between samples can lead to significant errors in quantification.[1] For accurate and reproducible quantification, it is ideal to have the analyte consistently form a single, predominant adduct.

  • Data Interpretation: The presence of multiple adducts can complicate spectral interpretation, especially in complex mixtures where peaks from different adducts of different compounds may overlap.

  • Fragmentation: Different adducts of the same molecule can exhibit different fragmentation patterns in tandem mass spectrometry (MS/MS). For structural elucidation, it is often desirable to have a consistent precursor ion for fragmentation. For monoacylglycerols, the [M+NH₄]⁺ adduct is often preferred as it can yield characteristic neutral losses useful for identification.[2]

Q4: What are the general strategies to control adduct formation in the LC-MS analysis of lipids like this compound?

A4: General strategies to control adduct formation include:

  • Mobile Phase Additives: The use of volatile salts like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) in the mobile phase can promote the formation of [M+NH₄]⁺ adducts and suppress the formation of sodium and potassium adducts.[3]

  • High-Purity Solvents and Reagents: Using LC-MS grade solvents and reagents is essential to minimize the presence of metal ion contaminants (Na⁺, K⁺) that can lead to unwanted adduct formation.

  • System Cleanliness: Ensuring the cleanliness of the LC system, including solvent bottles, tubing, and the ion source, can reduce the background levels of metal ions.

  • Sample Preparation: The sample preparation method should be optimized to remove excess salts and other contaminants that could contribute to adduct formation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to adduct formation during the mass spectrometry analysis of this compound.

Problem 1: Multiple adducts ([M+H]⁺, [M+NH₄]⁺, [M+Na]⁺, [M+K]⁺) are observed with comparable intensities.
  • Cause: This is often due to the presence of various cations in the mobile phase or sample, leading to competition for ionization.

  • Solution:

    • Introduce a controlled source of adduct-forming ions: Add a volatile salt to your mobile phase to promote the formation of a single, desired adduct. Ammonium formate or ammonium acetate are commonly used to enhance the [M+NH₄]⁺ adduct. Start with a concentration of 5-10 mM in the aqueous mobile phase.

    • Use high-purity solvents and additives: Ensure that all solvents (water, acetonitrile, methanol, etc.) and additives are of LC-MS grade to minimize sodium and potassium contamination.

    • Check your sample preparation: If your sample preparation involves the use of sodium or potassium salts (e.g., in buffers), consider desalting the sample prior to LC-MS analysis.

    • Clean the LC-MS system: If the problem persists, consider cleaning the system, including the solvent lines, autosampler, and ion source, to remove any salt buildup.

Problem 2: The predominant adduct is [M+Na]⁺ or [M+K]⁺, and the desired [M+H]⁺ or [M+NH₄]⁺ adduct is weak or absent.
  • Cause: This indicates a high level of sodium or potassium contamination in the system or sample.

  • Solution:

    • Identify the source of contamination: Systematically check all potential sources of sodium and potassium, including glassware (use polypropylene (B1209903) tubes and vials if possible), solvents, reagents, and the sample itself.

    • Increase the concentration of the competing ion: If you are aiming for the [M+NH₄]⁺ adduct, increasing the concentration of ammonium formate or acetate in the mobile phase can help to outcompete the sodium and potassium ions.

    • Acidify the mobile phase: For enhancing the [M+H]⁺ adduct, adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can provide a source of protons and suppress the formation of metal adducts.

Problem 3: Adduct ratios are inconsistent between runs.
  • Cause: This can be due to fluctuations in the levels of contaminating ions or changes in the mobile phase composition.

  • Solution:

    • Ensure consistent mobile phase preparation: Prepare fresh mobile phases regularly and ensure accurate and consistent addition of any additives.

    • Equilibrate the LC system thoroughly: Before starting a sequence of runs, ensure that the LC system is fully equilibrated with the mobile phase to provide a stable chemical environment.

    • Use an internal standard: Incorporating an internal standard (e.g., a deuterated version of a similar monoacylglycerol) can help to normalize for variations in ionization efficiency and adduct formation between runs.

Quantitative Data on Adduct Formation

The choice and concentration of mobile phase additives can significantly influence the observed adduct distribution for monoacylglycerols. The following table summarizes the expected relative abundance of different adducts for a generic monoacylglycerol under different mobile phase conditions. This data is illustrative and the exact ratios for this compound may vary depending on the specific instrument and experimental conditions.

Mobile Phase Additive[M+H]⁺ Relative Abundance[M+NH₄]⁺ Relative Abundance[M+Na]⁺ Relative Abundance[M+K]⁺ Relative Abundance
No AdditiveVariableVariableOften PredominantVariable
0.1% Formic AcidHighLowLowLow
5 mM Ammonium FormateLowHighLowLow
10 mM Ammonium FormateVery LowVery HighVery LowVery Low
5 mM Ammonium AcetateLowHighLowLow

Experimental Protocols

Recommended LC-MS Method for this compound Analysis

This protocol is a starting point and may require optimization for your specific instrumentation and application.

  • Chromatography:

    • Column: A C18 reversed-phase column is suitable for the separation of monoacylglycerols. (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A suitable gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the lipid, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40-50 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for initial detection and targeted MS/MS for structural confirmation.

    • Scan Range: m/z 150-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Temperature: 350-450 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Collision Energy (for MS/MS): For fragmentation of the [M+NH₄]⁺ adduct, a collision energy of 15-25 eV is a good starting point. Look for the neutral loss of ammonia (B1221849) (17 Da) and the glycerol headgroup.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis sample Biological Sample extraction Lipid Extraction (e.g., MTBE/Methanol) sample->extraction reconstitution Reconstitution in Injection Solvent extraction->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation esi_ionization ESI Ionization (Positive Mode) lc_separation->esi_ionization ms_detection MS Detection (Full Scan / MS/MS) esi_ionization->ms_detection peak_picking Peak Picking & Integration ms_detection->peak_picking adduct_id Adduct Identification peak_picking->adduct_id quantification Quantification adduct_id->quantification

Caption: A typical experimental workflow for the analysis of this compound by LC-MS.

Troubleshooting Logic

troubleshooting_adducts start Start: Adduct Formation Issue check_adducts Multiple adducts of comparable intensity? start->check_adducts predominant_metal Predominant [M+Na]⁺ or [M+K]⁺ adduct? check_adducts->predominant_metal No solution1 Add 5-10 mM Ammonium Formate to mobile phase. Use LC-MS grade solvents. check_adducts->solution1 Yes inconsistent_ratios Inconsistent adduct ratios between runs? predominant_metal->inconsistent_ratios No solution2 Increase Ammonium Formate conc. Check for Na/K contamination (glassware, reagents). Use polypropylene vials. predominant_metal->solution2 Yes solution3 Ensure consistent mobile phase prep. Thoroughly equilibrate LC system. Use an internal standard. inconsistent_ratios->solution3 Yes end Problem Resolved solution1->end solution2->end solution3->end

Caption: A decision tree for troubleshooting common adduct formation issues in mass spectrometry.

References

Validation & Comparative

The Emergence of 1-(8Z-tetradecenoyl)-rac-glycerol as a Potential Biomarker in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for sensitive and specific biomarkers is a cornerstone of modern medicine, particularly in the field of oncology. Early detection, accurate prognosis, and the development of targeted therapies hinge on the discovery and validation of molecules that can signal the presence and progression of diseases like cancer. Among the diverse classes of molecules under investigation, lipids have emerged as critical players in cancer biology, with alterations in their metabolism being a hallmark of malignant transformation. This guide provides a comprehensive comparison of 1-(8Z-tetradecenoyl)-rac-glycerol, a specific monoacylglycerol, as a potential biomarker, evaluating it against other lipid-based biomarkers, with a focus on breast cancer.

This compound: A Candidate Biomarker

This compound, also known as monoacylglycerol (14:1), is a lipid molecule composed of a glycerol (B35011) backbone esterified to one molecule of 8Z-tetradecenoic acid (myristoleic acid). While direct validation studies for this specific monoacylglycerol are still emerging, research on closely related monoacylglycerols and other lipid classes has provided compelling evidence for their potential as cancer biomarkers.

Notably, studies have indicated that alterations in monoacylglycerol levels are associated with certain cancer types. For instance, increased levels of monoacylglycerols have been observed in estrogen receptor-negative (ER-) breast tumors. Furthermore, a study on salivary metabolites identified monoacylglycerol (14:0), a saturated counterpart to the molecule of interest, as a promising biomarker for breast cancer, demonstrating a high area under the curve (AUC) value in distinguishing patients from healthy controls. Another study found that triacylglycerol (12:0/14:1), a structurally related lipid, was elevated in the plasma of patients with early-stage breast cancer[1]. These findings suggest that monoacylglycerols containing a C14 fatty acid warrant further investigation as potential cancer biomarkers.

Comparative Analysis of Lipid Biomarkers for Breast Cancer

To provide a clear perspective on the potential of this compound, it is essential to compare its proxy data with other validated lipid biomarkers for breast cancer. The following tables summarize the performance of various lipid biomarker panels in distinguishing breast cancer patients from healthy controls or individuals with benign breast disease.

Biomarker PanelSample TypeKey LipidsAUCSensitivitySpecificityPatient Cohort
Proxy for MG(14:1)
Monoacylglycerol (14:0)SalivaMG(0:0/14:0/0:0)0.929--Breast Cancer vs. Healthy Controls
Alternative Lipid Panels
15-Lipid PanelPlasma4 LPC, 6 PC, 2 ePC, 3 CE0.926 (Training) 0.938 (Validation)83.3% (Training) 81.0% (Validation)92.7% (Training) 94.5% (Validation)84 Early-Stage Breast Cancer vs. 110 Benign Breast Disease[2][3]
6-Lipid PanelPlasmaPC(20:2/20:5), PC(22:0/24:1), TG(12:0/14:1), DG(18:1/18:2), PE(15:0/19:1), N-palmitoyl proline---37 Breast Cancer vs. 41 Healthy Controls[1]
3-Lipid PanelPlasmalysoPC a C16:0, PC ae C42:5, PC aa C34:2-98.1%96.0%55 Breast Cancer vs. 25 Healthy Controls
20-Lipid PanelPlasmaVarious (including LPC, PC, PE, PS, PI, TG, SM)0.950.910.79Breast Cancer vs. Healthy Controls[4]

LPC: Lysophosphatidylcholine, PC: Phosphatidylcholine, ePC: Ether-linked Phosphatidylcholine, CE: Cholesteryl Ester, TG: Triacylglycerol, DG: Diacylglycerol, PE: Phosphatidylethanolamine, PS: Phosphatidylserine, PI: Phosphatidylinositol, SM: Sphingomyelin. AUC: Area Under the Curve.

Experimental Protocols

Accurate and reproducible quantification of lipid biomarkers is crucial for their clinical validation. The following are detailed methodologies for the key experiments cited in the evaluation of these biomarkers.

Protocol 1: Quantification of Monoacylglycerols in Saliva by UPLC-MS/MS

This protocol is adapted from methodologies used for the analysis of small molecule biomarkers in saliva.

1. Sample Collection and Preparation:

  • Collect unstimulated whole saliva into sterile tubes.

  • Immediately place samples on ice and then store at -80°C until analysis.

  • Thaw samples on ice.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cells and debris.

  • Collect the supernatant for analysis.

2. Lipid Extraction:

  • To 100 µL of saliva supernatant, add 400 µL of a cold (-20°C) 2:1:1 (v/v/v) mixture of methanol:chloroform:methyl tert-butyl ether (MTBE) containing internal standards (e.g., d5-MG(18:1)).

  • Vortex vigorously for 1 minute.

  • Incubate on a shaker at 4°C for 30 minutes.

  • Add 100 µL of water to induce phase separation.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., 9:1 methanol/toluene) for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient from 30% to 100% B over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 45°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for MG(14:1) and internal standards would be determined and optimized. For example, for MG(14:1), the protonated molecule [M+H]+ would be selected as the precursor ion.

Protocol 2: Comprehensive Lipid Profiling in Plasma by LC-MS/MS

This protocol provides a general workflow for the analysis of a broad range of lipids in plasma samples.

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • Vortex samples to ensure homogeneity.

2. Lipid Extraction (Folch Method):

  • To 50 µL of plasma, add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Add a cocktail of internal standards covering different lipid classes.

  • Vortex for 2 minutes.

  • Add 200 µL of 0.9% NaCl solution.

  • Vortex for 1 minute and centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Collect the lower organic phase.

  • Dry the extract under nitrogen.

  • Reconstitute in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): A reversed-phase C18 or C30 column is typically used for separating lipid species.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is employed for untargeted or targeted lipidomic analysis in both positive and negative ionization modes to cover a wide range of lipid classes.

Signaling Pathways and Biological Rationale

The potential of monoacylglycerols as cancer biomarkers is rooted in their central role in lipid metabolism and signaling, which are often dysregulated in cancer cells.

Signaling_Pathway Glucose Glucose DHAP DHAP Glucose->DHAP Glycolysis G3P Glycerol-3-Phosphate DHAP->G3P GPD1 LPA Lysophosphatidic Acid G3P->LPA PA Phosphatidic Acid LPA->PA DAG Diacylglycerol (DAG) PA->DAG TAG Triacylglycerol (TAG) DAG->TAG Storage PL Phospholipids DAG->PL Membrane Synthesis MAG 1-(8Z-tetradecenoyl) -rac-glycerol (MG 14:1) DAG->MAG Lipolysis TAG->DAG FFA Free Fatty Acids (FFAs) Cancer_Hallmarks Cancer Hallmarks: - Proliferation - Survival - Migration FFA->Cancer_Hallmarks MAG->FFA MAGL MAG->Cancer_Hallmarks Signaling? MAGL Monoacylglycerol Lipase (B570770) (MAGL) GPD1 Glycerol-3-phosphate dehydrogenase 1 (GPD1)

Caption: Glycerolipid metabolism and its potential role in cancer.

In cancer cells, there is often an upregulation of de novo lipogenesis to support rapid proliferation and membrane synthesis. This involves the increased production of fatty acids and glycerol-3-phosphate, the backbone for glycerolipids. Monoacylglycerols are key intermediates in the synthesis and breakdown of triacylglycerols and phospholipids. The enzyme monoacylglycerol lipase (MAGL) hydrolyzes monoacylglycerols to release free fatty acids. In some cancers, MAGL is overexpressed, leading to an increase in free fatty acids that can act as signaling molecules to promote tumor growth, invasion, and survival. Therefore, altered levels of specific monoacylglycerols like this compound could reflect this dysregulated lipid metabolism in cancer.

Experimental Workflow for Biomarker Validation

The validation of a potential biomarker is a multi-step process that requires rigorous experimental design and analysis.

Experimental_Workflow Discovery Discovery Phase (Untargeted Lipidomics) Candidate Candidate Biomarker Selection (e.g., MG 14:1) Discovery->Candidate Method_Dev Analytical Method Development & Validation (LC-MS/MS) Candidate->Method_Dev Training Training Cohort Study (Case-Control) Method_Dev->Training Performance Performance Evaluation (ROC, Sensitivity, Specificity) Training->Performance Validation Independent Validation Cohort Performance->Validation Clinical Clinical Utility Assessment Validation->Clinical

Caption: A typical workflow for biomarker discovery and validation.

Conclusion and Future Directions

While direct and extensive validation data for this compound as a standalone biomarker is still forthcoming, the existing evidence for closely related monoacylglycerols and the broader class of lipids is highly encouraging. The high AUC value reported for a C14:0 monoacylglycerol in saliva for breast cancer detection, in particular, highlights the potential of this class of molecules.

Future research should focus on:

  • Specific Quantification: Developing and validating robust and sensitive analytical methods, such as LC-MS/MS, for the specific quantification of this compound in various biological matrices, including plasma and saliva.

  • Large-Scale Validation Studies: Conducting large, multi-center cohort studies to definitively establish the sensitivity, specificity, and predictive value of this biomarker for specific cancers, such as breast cancer.

  • Mechanistic Studies: Elucidating the precise role of this compound in cancer cell signaling and metabolism to strengthen its biological plausibility as a biomarker.

  • Panel Integration: Evaluating the performance of this compound in combination with other lipid and non-lipid biomarkers to develop more powerful diagnostic and prognostic panels.

References

Confirming the Identity of 1-(8Z-tetradecenoyl)-rac-glycerol: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HR-MS) with other analytical techniques for the definitive identification of 1-(8Z-tetradecenoyl)-rac-glycerol, a monoacylglycerol of interest in various biochemical studies. We present a detailed overview of the experimental data and protocols to assist researchers in selecting the most appropriate methodology for their specific needs.

High-Resolution Mass Spectrometry: The Gold Standard for Identification

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a primary tool for the structural elucidation of lipids like this compound. Its high sensitivity and mass accuracy enable precise determination of the elemental composition.

Expected High-Resolution MS Data

Below is a summary of the expected mass-to-charge ratios (m/z) for this compound in high-resolution mass spectrometry. Electrospray ionization (ESI) in positive mode is a common method for monoacylglycerol analysis, often resulting in the formation of a protonated molecule [M+H]⁺ or an ammonium (B1175870) adduct [M+NH₄]⁺.

Ion Species Molecular Formula Calculated Exact Mass (Da) Expected m/z
Neutral MoleculeC₁₇H₃₂O₄300.23006-
Protonated Molecule [M+H]⁺C₁₇H₃₃O₄⁺301.23731301.2373
Ammonium Adduct [M+NH₄]⁺C₁₇H₃₆NO₄⁺318.26389318.2639
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry is crucial for confirming the structure by analyzing the fragmentation patterns of a selected precursor ion. For monoacylglycerols, a characteristic fragmentation is the neutral loss of the fatty acyl group.

Precursor Ion (m/z) Collision Energy Major Fragment Ion (m/z) Fragment Identity
318.2639 ([M+NH₄]⁺)Low to Medium227.1696[C₁₄H₂₇O₂]⁺ (Acylium ion of 8Z-tetradecenoic acid)
318.2639 ([M+NH₄]⁺)Low to Medium115.0757[C₄H₁₁O₃]⁺ (Glycerol backbone fragment)

Comparison with Alternative Identification Methods

While HR-MS is a powerful tool, other analytical techniques can provide complementary information for the structural confirmation of this compound.

Technique Principle Advantages Disadvantages
High-Resolution Mass Spectrometry (HR-MS) Measures the mass-to-charge ratio of ions with high accuracy.High sensitivity and specificity. Provides elemental composition and structural information through fragmentation.Isomer differentiation can be challenging without chromatographic separation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and detects them by mass spectrometry.Excellent for separating isomers after derivatization. Provides characteristic fragmentation patterns.Requires derivatization (e.g., silylation) which adds a step to sample preparation. Not suitable for non-volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including the position of functional groups and stereochemistry. Non-destructive.Lower sensitivity compared to MS. Requires larger sample amounts. Complex spectra can be difficult to interpret.

Experimental Protocols

High-Resolution LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a high-resolution liquid chromatography-tandem mass spectrometer.

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent mixture (e.g., methanol/chloroform (B151607) 1:1, v/v).

  • Perform serial dilutions to a final concentration of 1-10 µg/mL.

  • Add an appropriate internal standard if quantitative analysis is required.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: Start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow: Desolvation gas at 800 L/hr, Cone gas at 50 L/hr.

  • Acquisition Mode: Full scan MS from m/z 100-500.

  • MS/MS: Data-dependent acquisition (DDA) or targeted MS/MS of the [M+NH₄]⁺ ion (m/z 318.26).

  • Collision Energy: Ramped from 10-40 eV for fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol describes a general method for the analysis of this compound by GC-MS after silylation.

1. Derivatization (Silylation):

  • Dry down an aliquot of the sample under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat at 60 °C for 30 minutes.

2. GC-MS Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

  • Injection Volume: 1 µL (splitless).

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan from m/z 50-600.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This outlines a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected chemical shifts (δ) in ppm: ~5.3 (olefinic protons), ~4.2 and ~3.7 (glycerol backbone protons), ~2.3 (methylene protons alpha to carbonyl), ~2.0 (allylic methylene (B1212753) protons), ~1.6 (methylene protons beta to carbonyl), ~1.3 (bulk methylene protons), ~0.9 (terminal methyl protons).

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected chemical shifts (δ) in ppm: ~174 (carbonyl carbon), ~130 (olefinic carbons), ~70, ~65, ~62 (glycerol carbons), ~34-22 (methylene carbons), ~14 (methyl carbon).

Visualizing the Workflow and Pathways

To better illustrate the experimental process and the relationships between the analytical techniques, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Silylation (for GC-MS) Dissolution->Derivatization HR_LCMS High-Resolution LC-MS/MS Dissolution->HR_LCMS NMR NMR Spectroscopy Dissolution->NMR GCMS GC-MS Derivatization->GCMS MS_Data Mass Spectra & Fragmentation HR_LCMS->MS_Data GC_Data Chromatogram & Mass Spectra GCMS->GC_Data NMR_Data NMR Spectra NMR->NMR_Data Confirmation Structural Confirmation MS_Data->Confirmation GC_Data->Confirmation NMR_Data->Confirmation

A flowchart of the experimental workflow for the identification of this compound.

analytical_comparison cluster_techniques Analytical Approaches cluster_information Information Obtained Compound This compound HRMS HR-MS Compound->HRMS GCMS GC-MS Compound->GCMS NMR NMR Compound->NMR Mass Exact Mass Elemental Composition HRMS->Mass Fragment Fragmentation Pattern Acyl Chain Identity HRMS->Fragment GCMS->Fragment Isomer Isomer Separation (with derivatization) GCMS->Isomer Structure Detailed 3D Structure Connectivity NMR->Structure

A diagram illustrating the types of information obtained from different analytical techniques.

Safety Operating Guide

Proper Disposal of 1-(8Z-Tetradecenoyl)-rac-glycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 1-(8Z-tetradecenoyl)-rac-glycerol, a reagent utilized in various biochemical applications. Adherence to these guidelines is essential to minimize environmental impact and maintain a safe working environment.

Chemical and Waste Profile

A comprehensive understanding of the chemical's properties is foundational to its safe handling and disposal.

Identifier Value
Product Name This compound
CAS Number 488862-82-4
Molecular Formula C17H32O4

Note: Data derived from supplier safety data sheets.

Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility. This ensures the complete and safe decomposition of the compound in a controlled environment.

Step-by-Step Disposal Protocol:

  • Collection:

    • Collect waste this compound in a designated, suitable, and closed container.

    • Ensure the container is properly labeled with the chemical name and any associated hazards.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area.

    • Keep it segregated from incompatible materials, foodstuffs, and feed.

  • Arrangement for Disposal:

    • Contact a licensed chemical waste disposal service to arrange for pickup and disposal.

    • Provide the disposal service with a copy of the Safety Data Sheet (SDS).

  • Disposal Method:

    • The preferred method of disposal is controlled incineration with flue gas scrubbing.[1]

    • Alternatively, the material can be taken to a licensed chemical destruction plant.[1]

    • Crucially, do not discharge this compound into sewer systems or contaminate water sources. [1]

Container Disposal:

  • Empty containers should be triple-rinsed with an appropriate solvent.

  • The rinsate should be collected and treated as chemical waste.

  • After thorough cleaning, containers can be offered for recycling or reconditioning.

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • For combustible packaging materials, controlled incineration is a viable option.[1]

Safety and Handling Precautions

Throughout the handling and disposal process, it is imperative to observe the following safety measures to protect personnel and the environment.

Personal Protective Equipment (PPE):

Protection Type Specification
Eye Protection Tightly fitting safety goggles with side-shields.
Hand Protection Chemical-impermeable gloves.
Body Protection Wear fire/flame resistant and impervious clothing.

Engineering Controls and Work Practices:

  • Always handle the chemical in a well-ventilated area to avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools and explosion-proof equipment to prevent ignition.[1]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.

Spill and Emergency Procedures

In the event of a spill or accidental release, immediate and appropriate action is necessary to contain the material and prevent exposure.

Spill Response:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Collect: Use spark-proof tools to collect the spilled material. Adhered or collected material should be promptly disposed of in accordance with regulations.[1]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

cluster_collection Waste Collection & Storage cluster_disposal Disposal Pathway cluster_container Container Management start Start: Unused or Waste This compound collect Collect in a labeled, closed container start->collect storage Store in a cool, dry, well-ventilated area collect->storage contact_vendor Contact Licensed Chemical Waste Disposal Service storage->contact_vendor empty_container Empty Container storage->empty_container sewer Discharge to Sewer? contact_vendor->sewer incineration Controlled Incineration with Flue Gas Scrubbing end End: Proper Disposal incineration->end destruction_plant Licensed Chemical Destruction Plant destruction_plant->end sewer->incineration YES sewer->destruction_plant YES sewer->sewer NO Prohibited no NO rinse Triple Rinse with Appropriate Solvent empty_container->rinse collect_rinsate Collect Rinsate as Chemical Waste rinse->collect_rinsate recycle Recycle or Recondition rinse->recycle landfill Puncture and Dispose in Sanitary Landfill rinse->landfill

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.